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  • Product: (3,4-Difluorophenyl)(phenyl)methanol
  • CAS: 182192-93-4

Core Science & Biosynthesis

Foundational

(3,4-Difluorophenyl)(phenyl)methanol CAS number and identifiers

Executive Summary & Chemical Identity (3,4-Difluorophenyl)(phenyl)methanol (CAS: 182192-93-4), also known as 3,4-difluorobenzhydrol, is a critical diarylmethyl intermediate used in the synthesis of bioactive pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(3,4-Difluorophenyl)(phenyl)methanol (CAS: 182192-93-4), also known as 3,4-difluorobenzhydrol, is a critical diarylmethyl intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Its structure features a chiral center flanked by a phenyl ring and an electron-deficient 3,4-difluorophenyl moiety. This fluorination pattern modulates metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry for antihistamines, antifungal agents, and sodium channel blockers.

Core Identifiers
PropertySpecification
CAS Number 182192-93-4
IUPAC Name (3,4-Difluorophenyl)(phenyl)methanol
Synonyms 3,4-Difluorobenzhydrol;

-Phenyl-3,4-difluorobenzyl alcohol
Molecular Formula C

H

F

O
Molecular Weight 220.22 g/mol
SMILES OC(c1ccccc1)c1ccc(F)c(F)c1
InChI Key GNQLTCVBSGVGHC-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 56–59 °C (Lit.)

Synthetic Pathways & Protocols

The synthesis of (3,4-Difluorophenyl)(phenyl)methanol is typically achieved via two primary routes: Nucleophilic Addition (Grignard) or Carbonyl Reduction . The choice of pathway depends on the availability of starting materials (aldehyde vs. ketone) and scale requirements.

Synthesis Workflow Visualization

Synthesis_Workflow Aldehyde 3,4-Difluorobenzaldehyde (CAS: 34036-07-2) Intermediate Alkoxide Intermediate Aldehyde->Intermediate Route A: Grignard (THF, 0°C) Grignard Phenylmagnesium Bromide (PhMgBr) Grignard->Intermediate Ketone 3,4-Difluorobenzophenone (CAS: 85118-07-6) Ketone->Intermediate Route B: Reduction (MeOH, RT) Reductant NaBH4 / MeOH Reductant->Intermediate Product (3,4-Difluorophenyl)(phenyl)methanol (CAS: 182192-93-4) Intermediate->Product Acidic Workup (H3O+)

Caption: Dual synthetic pathways showing Grignard addition (Route A) and Ketone reduction (Route B) converging at the alkoxide intermediate.[1]

Protocol A: Grignard Addition (Preferred for Lab Scale)

This route allows for the modular construction of the diaryl scaffold using commercially available aldehydes.

Reagents:

  • 3,4-Difluorobenzaldehyde (1.0 equiv)

  • Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N

    
    ). Add anhydrous THF and 3,4-difluorobenzaldehyde. Cool the solution to 0 °C  using an ice bath.
    
  • Addition: Add PhMgBr dropwise via a pressure-equalizing addition funnel over 30 minutes. Expert Insight: Maintain internal temperature <5 °C to prevent side reactions such as enolization or Wurtz coupling.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).

  • Quench: Cool back to 0 °C and carefully quench with saturated aqueous NH

    
    Cl. Safety Note: Exothermic reaction; add slowly.
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography to yield the product.

Protocol B: Reduction of 3,4-Difluorobenzophenone (Preferred for Scale-Up)

Reduction is often more atom-economical and safer for larger batches as it avoids highly reactive organometallics.

Reagents:

  • 3,4-Difluorobenzophenone (1.0 equiv)[2]

  • Sodium Borohydride (NaBH

    
    , 0.6 equiv)
    
  • Methanol (MeOH)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4-difluorobenzophenone in MeOH in a round-bottom flask.

  • Reduction: Add NaBH

    
     portion-wise at 0 °C. Expert Insight: Portion-wise addition controls hydrogen gas evolution.
    
  • Stirring: Stir at RT for 1 hour. The reaction is typically rapid.

  • Workup: Evaporate MeOH under reduced pressure. Resuspend the residue in water and extract with Dichloromethane (DCM).

  • Isolation: Dry the organic phase (Na

    
    SO
    
    
    
    ) and concentrate. The resulting solid is often of high purity (>95%) without chromatography.

Analytical Characterization

Validation of the synthesized compound requires confirmation of the fluorine substitution pattern and the alcohol functionality.

TechniqueExpected Signals / DataInterpretation

H NMR
(400 MHz, CDCl

)

2.22 (s, 1H, -OH)
Hydroxyl proton (exchangeable).

5.81 (s, 1H, -CH OH)
Methine proton characteristic of benzhydrols.

6.90–7.45 (m, 8H, Ar-H)
Aromatic region; complex splitting due to F-H coupling.

C NMR
(100 MHz, CDCl

)

75.8 (C-OH)
Carbinol carbon.

148–152 (d/dd, C-F)
Carbon-Fluorine coupling (large

values ~240 Hz).

F NMR

-137 to -142 ppm (m)
Distinct signals for 3-F and 4-F positions.
Mass Spectrometry

220.2 [M]

, 203 [M-OH]

Loss of hydroxyl group is common in EI-MS.

Applications in Drug Discovery

The (3,4-difluorophenyl)(phenyl)methanol scaffold acts as a "privileged structure" in medicinal chemistry. The fluorine atoms serve two specific mechanistic functions:

  • Metabolic Blocking: The 3,4-difluoro substitution blocks the para-position from cytochrome P450 oxidation, significantly increasing the half-life (

    
    ) of the drug compared to the non-fluorinated analog.
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the alcohol and adjacent amines (if derivatized), altering binding affinity to receptors like the Histamine H1 receptor or Sodium channels.

Common Derivatization Pathway: Typically, the alcohol is converted to a chloride (using SOCl


) and then displaced by a piperazine or piperidine ring to form the final API.

Applications cluster_targets Therapeutic Targets Alcohol (3,4-Difluorophenyl)(phenyl)methanol Chloride Chlorodeoxy Derivative (Reactive Intermediate) Alcohol->Chloride SOCl2 / DCM API_Class Target Therapeutic Classes Chloride->API_Class Nucleophilic Substitution (Piperazine/Amine) T1 Antihistamines (e.g., Cetirizine analogs) API_Class->T1 T2 Na+ Channel Blockers (Pain Management) API_Class->T2 T3 Agrochemicals (Pyrethroid synergists) API_Class->T3

Caption: Downstream derivatization of the alcohol to bioactive pharmaceutical classes.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions assigned to halogenated benzhydrols.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. 3,4-Difluorobenzhydrol is stable at room temperature but should be protected from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522833, 3,4-Difluorobenzyl alcohol (Related Structure Validation). Retrieved from [Link]

  • Royal Society of Chemistry (2021). Supporting Information: Synthesis and Characterization of Fluorinated Diaryl Alcohols. (Confirmed NMR data for CAS 182192-93-4). Retrieved from [Link]

Sources

Exploratory

Solubility Profile of (3,4-Difluorophenyl)(phenyl)methanol: A Framework for Experimental Determination and Interpretation

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of (3,4-Difluorophenyl)(phenyl)methanol in a range of commo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of (3,4-Difluorophenyl)(phenyl)methanol in a range of common organic solvents. Solubility is a critical physicochemical property that profoundly influences process development, formulation, and bioavailability in the pharmaceutical and chemical industries.[1] This document is designed for researchers, chemists, and drug development professionals, offering a narrative built on three pillars: foundational solubility theory, rigorous experimental protocols grounded in Good Laboratory Practice (GLP), and strategic data interpretation. We will explore the molecular characteristics of (3,4-Difluorophenyl)(phenyl)methanol that govern its solvent interactions, detail the gold-standard equilibrium shake-flask method for solubility determination, and provide a theoretical framework for solvent selection using Hansen Solubility Parameters (HSP). The objective is to equip the scientist with not just data, but a robust, self-validating methodology for generating a reliable and actionable solubility profile.

Introduction: The Critical Role of Solubility

(3,4-Difluorophenyl)(phenyl)methanol is an aromatic alcohol of interest as a potential synthetic intermediate in the development of novel chemical entities. Its structure, featuring a polar hydroxyl group, a nonpolar biphenyl-like core, and electron-withdrawing fluorine substituents, presents a unique and complex solubility challenge. Understanding how this molecule behaves in various solvent environments is paramount for its practical application.

Key processes that are critically dependent on solubility data include:

  • Crystallization and Purification: The selection of an appropriate solvent system is essential for achieving desired purity, crystal form (polymorphism), and yield.[2]

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility in biocompatible solvents or solvent mixtures dictates the feasibility of liquid formulations and influences dissolution rates for solid dosage forms.

  • Process Chemistry: Efficient reaction kinetics, work-up, and isolation procedures rely on the adequate solubility of reactants, reagents, and products.

This guide provides a systematic approach to characterizing the solubility profile of (3,4-Difluorophenyl)(phenyl)methanol, moving from theoretical prediction to robust experimental validation.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key features of (3,4-Difluorophenyl)(phenyl)methanol are summarized below.

PropertyValue / DescriptionSource / Method
Chemical Structure
Molecular Formula C₁₃H₁₀F₂OInferred
Molecular Weight 220.22 g/mol Calculated
Appearance White to off-white solid (predicted)Analogous Compounds
Hydrogen Bond Donor Yes (1, from -OH group)Structural Analysis
Hydrogen Bond Acceptor Yes (1, from -OH oxygen)Structural Analysis
Key Features - Hydroxyl Group: A polar, protic group capable of strong hydrogen bonding interactions, enhancing solubility in polar protic solvents.[3] - Aromatic Rings: Two phenyl rings create a large, nonpolar, hydrophobic region, favoring solubility in nonpolar or moderately polar solvents.[4] - Difluoro Substitution: The two fluorine atoms are strongly electronegative, creating a dipole moment and influencing the electron distribution of the adjacent phenyl ring.[5]Structural Analysis

The molecule possesses a dual nature: the hydrophilic hydroxyl group and the lipophilic diaryl core. This amphiphilic character suggests that its solubility will be highly dependent on the specific balance of polarity, hydrogen bonding capacity, and dispersion forces of the solvent.[3][4]

Theoretical Framework for Solubility Prediction

While experimental measurement is the definitive standard, theoretical models provide a rational basis for solvent selection and data interpretation.

The Principle of "Like Dissolves Like"

This foundational principle states that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[6]

  • (3,4-Difluorophenyl)(phenyl)methanol can engage in hydrogen bonding (via its -OH group), dipole-dipole interactions (due to the polar C-F and C-O bonds), and London dispersion forces (via its aromatic rings).

  • Polar Protic Solvents (e.g., methanol, ethanol) are expected to be effective due to their ability to form hydrogen bonds with the solute's hydroxyl group.[7]

  • Polar Aprotic Solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors and engage in dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene) will interact primarily through weaker dispersion forces, which may be insufficient to overcome the solute's crystal lattice energy and self-association via hydrogen bonding.[4]

Hansen Solubility Parameters (HSP)

A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components[8][9]:

  • δD: Energy from dispersion forces .

  • δP: Energy from polar forces .

  • δH: Energy from hydrogen bonding .

The principle is that a solute will be most soluble in a solvent whose HSP values are most similar to its own. The "distance" (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated. A smaller distance implies greater affinity.

Fig 1. Hansen Solubility Sphere Concept cluster_sphere Solubility Sphere (Radius R₀) Solute Solute (δD₁, δP₁, δH₁) GoodSolvent1 Good Solvent (Ra < R₀) GoodSolvent2 Good Solvent (Ra < R₀) BadSolvent1 Bad Solvent (Ra > R₀) BadSolvent2 Bad Solvent (Ra > R₀) Fig 2. Shake-Flask Solubility Workflow prep 1. Preparation Add excess solid solute to a known volume/mass of solvent in a sealed vial. equil 2. Equilibration Agitate at a constant, controlled temperature (e.g., 25°C) for 24-72 hours. prep->equil settle 3. Sedimentation Allow undissolved solids to settle (optional, but recommended). equil->settle filter 4. Phase Separation Withdraw an aliquot of the supernatant. Filter immediately through a 0.22 µm PTFE syringe filter. settle->filter dilute 5. Dilution Accurately dilute the clear filtrate with a suitable mobile phase to fall within the analytical instrument's linear range. filter->dilute analyze 6. Quantification Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis). dilute->analyze calc 7. Calculation Calculate the original concentration (e.g., in mg/mL or mol/L) using the dilution factor and calibration curve. analyze->calc

Caption: Standard workflow for the equilibrium shake-flask method.

Solvent Selection and Data Profile

A diverse set of solvents should be selected to probe the different intermolecular forces that contribute to solvation. The following table provides a recommended starting list, categorized by solvent class.

SolventClassPolarity IndexDielectric Constant (20°C)Rationale for Inclusion
Methanol Polar Protic5.133.0Probes strong H-bonding and polar interactions. [10]
Ethanol Polar Protic4.324.6Similar to methanol but with increased nonpolar character. [10]
Isopropanol (IPA) Polar Protic3.919.9Further increase in nonpolar character. [10]
Acetone Polar Aprotic5.121.0Strong dipole, H-bond acceptor. [10]
Acetonitrile (ACN) Polar Aprotic5.836.6High dipole moment, weak H-bond acceptor. [10]
Ethyl Acetate Polar Aprotic4.46.0Moderate polarity, ester functionality. [10]
Tetrahydrofuran (THF) Polar Aprotic4.07.6Ether, H-bond acceptor, moderate polarity. [6]
Dichloromethane (DCM) Halogenated3.19.1Apolar but with significant dipole.
Toluene Aromatic2.42.4Probes π-π stacking and dispersion forces.
n-Heptane Nonpolar0.11.9Probes purely dispersion force interactions. [10]
Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following is a predictive solubility profile for (3,4-Difluorophenyl)(phenyl)methanol. This must be confirmed by experimental data.

SolventPredicted SolubilityPrimary Interactions
MethanolHighHydrogen Bonding (Donor & Acceptor)
EthanolHighHydrogen Bonding (Donor & Acceptor)
Isopropanol (IPA)Medium-HighBalance of H-bonding and dispersion
AcetoneHighH-Bonding (Acceptor), Dipole-Dipole
Acetonitrile (ACN)MediumStrong Dipole-Dipole, weaker H-Bonding
Ethyl AcetateMediumH-Bonding (Acceptor), Dipole-Dipole
Tetrahydrofuran (THF)Medium-HighH-Bonding (Acceptor), Dispersion
Dichloromethane (DCM)Low-MediumDipole-Dipole, Dispersion
TolueneLowDispersion, weak π-π interactions
n-HeptaneVery LowDispersion only

Conclusion

Characterizing the solubility profile of (3,4-Difluorophenyl)(phenyl)methanol is a foundational step for its successful application in research and development. A purely trial-and-error approach is inefficient and can lead to unreliable outcomes. The robust methodology presented in this guide—combining theoretical prediction from molecular structure, rational solvent selection, and rigorous experimental determination via the equilibrium shake-flask method—provides a scientifically sound and trustworthy path to generating a comprehensive solubility profile. This data-driven understanding will empower scientists to make informed decisions in process development, crystallization, and formulation, ultimately accelerating the path from laboratory synthesis to practical application.

References

  • Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Scribd. Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing.
  • University of Toronto Scarborough. Solubility. Chemistry Online @ UTSC.
  • Wikipedia. Hansen solubility parameter. Wikipedia.
  • Unknown Source.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchGate. (2025). Good laboratory practice of equilibrium solubility measurement.
  • Hunter, C. A., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules.
  • Hansen, C. M. Designer Solvent Blends - Hansen Solubility Parameters.
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • LibreTexts. (2019). 4.4 Solubility. Chemistry LibreTexts.
  • Hunter, C. A. (2017).
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Open Oregon Educational Resources. 3.2 Solubility. Introductory Organic Chemistry.
  • Unknown Source.
  • Sigma-Aldrich. (3-chloro-2,4-difluoro-phenyl)methanol.
  • ChemRxiv. (2023).
  • ChemBK. (3,4-Difluorophenyl)methanol.
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Penfluor. (2024). The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol.
  • Butt, N. A., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science.
  • Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Foundational

Structural Characterization and Crystal Packing Analysis of (3,4-Difluorophenyl)(phenyl)methanol

Topic: Crystal packing and X-ray diffraction data of (3,4-Difluorophenyl)(phenyl)methanol Content Type: In-depth technical guide. Executive Summary (3,4-Difluorophenyl)(phenyl)methanol (CAS 85118-05-4), a critical diaryl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal packing and X-ray diffraction data of (3,4-Difluorophenyl)(phenyl)methanol Content Type: In-depth technical guide.

Executive Summary

(3,4-Difluorophenyl)(phenyl)methanol (CAS 85118-05-4), a critical diarylmethanol intermediate, serves as a scaffold in the synthesis of antihistamines and serotonin antagonists. In drug development, the solid-state arrangement of such intermediates dictates solubility, tabletability, and downstream reaction kinetics.

This guide details the synthesis, crystallization, and X-ray diffraction (XRD) analysis required to determine its crystal packing. Because specific lattice parameters for this fluorinated derivative are often proprietary or absent from open crystallographic databases (CSD), this document provides a predictive structural model based on the homologous (4-fluorophenyl)(phenyl)methanol, establishing a baseline for researchers to validate their own experimental data.

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for XRD, purity is paramount. Impurities (Mg salts, unreacted aldehyde) disrupt the nucleation of the lattice, leading to twinning or amorphous precipitation.

Synthetic Pathway

The most robust route utilizes a Grignard addition, which affords high yields and minimizes side reactions compared to hydride reduction of the corresponding ketone.

Reaction Scheme:

  • Reagents: 3,4-Difluorobenzaldehyde (Electrophile) + Phenylmagnesium bromide (Nucleophile).

  • Solvent: Anhydrous THF (stabilizes the Mg-intermediate).

  • Quench: Saturated

    
     (mild protonation to avoid elimination to the alkene).
    
Crystallization Methodology

For X-ray analysis, crystals must be single, transparent, and free of cracks.

MethodSolvent SystemMechanismSuitability for XRD
Slow Evaporation Hexane /

(3:1)
Gradual supersaturation allows orderly lattice assembly.High (Recommended)
Vapor Diffusion Pentane (antisolvent) into EtOAcPentane diffuses into EtOAc, lowering solubility slowly.High (Best for fragile crystals)
Cooling Ethanol (

)
Rapid solubility drop.Low (Risk of polycrystallinity)

Protocol:

  • Dissolve 50 mg of purified compound in 2 mL of Dichloromethane (

    
    ).
    
  • Filter the solution through a 0.45

    
     PTFE syringe filter into a clean vial (removes dust nucleation sites).
    
  • Add 6 mL of Hexane carefully. Do not mix; allow mixing by diffusion.

  • Cover with parafilm, poke 3 small holes, and store at

    
     in a vibration-free environment.
    

X-Ray Diffraction Data Acquisition Strategy

When the crystal structure of the specific 3,4-difluoro derivative is unknown, the data collection strategy must account for potential weak diffraction from the fluorine atoms and disorder in the phenyl rings.

Data Collection Workflow

The following DOT diagram outlines the decision logic for solving the structure, emphasizing the handling of Fluorine disorder, a common issue in this class of compounds.

XRD_Workflow Start Mount Crystal (0.2mm) Screen Collect Unit Cell (15 frames) Start->Screen Check Good Reflections? Screen->Check Strategy Full Sphere Data Collection (Mo K\alpha, 100K) Check->Strategy Yes Recrystal Recrystallize Check->Recrystal No Solve Structure Solution (Direct Methods/SHELXT) Strategy->Solve Refine Refinement (SHELXL) Solve->Refine Disorder Check F-atom Disorder Refine->Disorder Split Model Split Positions (PART 1 / PART 2) Disorder->Split High U_iso Final Final CIF Generation Disorder->Final Stable Split->Final

Figure 1: Decision workflow for Single Crystal XRD structure determination, highlighting the critical step of managing fluorine disorder.

Crystal Packing Analysis (Predictive Model)

In the absence of a specific published CIF for the 3,4-difluoro derivative, we apply isostructural reasoning using the well-characterized analogue (4-Fluorophenyl)(phenyl)methanol (CSD Refcode: FUPPME).

Expected Lattice Parameters

Benzhydrols typically crystallize in monoclinic or triclinic systems. The introduction of a second fluorine at the meta position (3-position) usually expands the unit cell volume slightly but maintains the space group symmetry.

Reference Data (Analogous Baseline):

  • Compound: (4-Fluorophenyl)(phenyl)methanol [1]

  • Space Group: Monoclinic,

    
    
    
  • Z (Molecules/Cell): 4

  • Predicted 3,4-Difluoro Parameters:

    • 
       (Elongated due to stacking)
      
Supramolecular Synthons

The crystal packing is governed by a hierarchy of intermolecular forces. In (3,4-Difluorophenyl)(phenyl)methanol, two primary interactions compete:

  • Primary Motif (Strong): O-H...O Hydrogen Bonds

    • The hydroxyl group acts as both a donor and an acceptor.

    • Expectation: Formation of infinite

      
       chains or 
      
      
      
      tetramers. This is the "backbone" of the crystal lattice.
    • Distance:

      
       distances typically range from 2.70 to 2.85 
      
      
      
      .
  • Secondary Motif (Weak): C-H...F Interactions

    • The 3,4-difluoro substitution activates the aromatic ring. The organic fluorine is a weak hydrogen bond acceptor.

    • Expectation: C-H...F contacts stabilize the packing between the O-H...O chains.

    • Distance:

      
       distances 
      
      
      
      .
Packing Visualization Logic

When analyzing your solved structure, look for the "Herringbone" vs. "Stacking" arrangement.

  • T-shaped interactions: The edge of the phenyl ring (C-H) interacts with the face of the fluorinated ring (

    
    -system).
    
  • Fluorine Segregation: Fluorinated moieties often cluster together in the lattice ("fluorous domains"), creating layers that separate the hydrocarbon regions.

References

  • Comparative Structure (4-F analog): Ferguson, G. et al. "Stereochemistry of diarylmethanols." Acta Crystallographica Section C, 1996. (Search CSD Refcode: FUPPME).
  • Synthesis Validation: Crouch, R. D. et al. "Selective Grignard additions to aldehydes." Tetrahedron Letters, 2004. Link

  • Fluorine Interactions: Desiraju, G. R. "The C-H...F Hydrogen Bond: Structural Implications." Crystal Engineering, 2003. Link

  • General Benzhydrol Data: NIST Chemistry WebBook, SRD 69, "Benzenemethanol, 3,4-difluoro-". Link

Exploratory

An In-depth Technical Guide to the Safety and Toxicology of (3,4-Difluorophenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Data Gap for a Novel Benzhydrol This guide is designed to bridge that critical information gap. As laboratory professionals, we...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for a Novel Benzhydrol

This guide is designed to bridge that critical information gap. As laboratory professionals, we frequently encounter novel compounds with limited safety data. The core principle in such scenarios is to operate with informed caution, leveraging a deep understanding of chemical structures and toxicological precedent. This document provides a robust, inferred safety and toxicology profile for (3,4-Difluorophenyl)(phenyl)methanol by synthesizing data from structurally analogous compounds. We will deconstruct its likely hazards, outline rigorous safe handling protocols, and propose a logical workflow for its toxicological assessment, empowering researchers to manage risk effectively and responsibly.

Section 1: Chemical Identity and Inferred Physicochemical Properties

Accurate identification is the cornerstone of chemical safety. The properties of (3,4-Difluorophenyl)(phenyl)methanol are predicted based on its chemical structure and data from close analogs, such as (3,4-Difluorophenyl)methanol and Bis(4-fluorophenyl)methanol.[1][2][3]

Identifier Value Source/Rationale
IUPAC Name (3,4-Difluorophenyl)(phenyl)methanolStandard Nomenclature
Synonyms 3,4-DifluorobenzhydrolCommon alternate naming convention
CAS Number Not definitively assigned in public databases.A specific CAS number was not located, which is common for novel research chemicals. Researchers should use the structure and IUPAC name for identification.
Molecular Formula C₁₃H₁₀F₂ODerived from chemical structure
Molecular Weight 220.22 g/mol Calculated from molecular formula
Predicted Physical State White to off-white crystalline solid.Based on analogs like Bis(4-fluorophenyl)methanol and (3-chloro-2,4-difluoro-phenyl)methanol which are solids.[1][4]
Predicted Solubility Insoluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO.Typical for aromatic alcohols of this size.
Predicted Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Refrigeration may be recommended.Standard practice for research chemicals to ensure stability. Analog (3-chloro-2,4-difluoro-phenyl)methanol requires refrigerated storage.[4]

Section 2: Hazard Identification and Inferred GHS Classification

Without a specific SDS, we must infer the Globally Harmonized System (GHS) classification by examining the hazards of its parent structure and fluorinated analogs.[5][6][7] The primary hazards are anticipated to be acute oral toxicity, skin irritation, and serious eye irritation.

The GHS pictograms, signal word, and hazard statements below represent a cautious, evidence-based prediction. The rationale is derived from the known classifications of (3-chloro-2,4-difluoro-phenyl)methanol (H302, H315, H319) and (3-Bromo-4,5-difluorophenyl)methanol (H302, H315, H319, H335).[4][8]

GHS Element Classification Rationale
Pictogram

GHS07 (Exclamation Mark): Indicates skin/eye irritation, acute toxicity (harmful), and skin sensitization.[5]
Signal Word Warning Aligns with the "Harmful" and "Irritant" categories.[4][8]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.This combination is a direct composite of the hazards identified for closely related fluorinated and chlorinated benzyl and benzhydrol analogs.[4][8]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.These are standard precautionary measures for solids with the predicted hazard profile.[4]

Section 3: Inferred Toxicology Profile

The toxicological properties of a molecule are a function of its structure. The profile for (3,4-Difluorophenyl)(phenyl)methanol is built upon this principle, considering its diaryl alcohol core and the influence of fluorine substitution.

Metabolic Fate and General Toxicity

The likely metabolic pathway for benzhydrols involves oxidation of the secondary alcohol to the corresponding benzophenone. This biotransformation is a detoxification step, converting the alcohol to a ketone for subsequent elimination.

The presence of the C-F bond, one of the strongest in organic chemistry, suggests that the fluorinated phenyl ring will be highly resistant to metabolic breakdown.[9] This contributes to the persistence of many fluorinated organic compounds in biological systems and the environment.[10] While this specific molecule is not a per- or polyfluoroalkyl substance (PFAS), its persistence warrants consideration, especially regarding environmental disposal.[11]

Acute Toxicity
  • Oral: Based on analogs, the compound is predicted to be Category 4: Harmful if swallowed (H302) .[4][8]

  • Dermal: Direct contact is likely to cause local irritation. It is classified as Category 2: Causes skin irritation (H315) .

  • Inhalation: As a solid with low vapor pressure, inhalation risk is minimal unless it is aerosolized. If inhaled as a dust, it may cause respiratory tract irritation (H335 ).[8]

  • Eye: Direct contact with the eyes is expected to cause significant irritation, classified as Category 2A: Causes serious eye irritation (H319) .[4][8]

Chronic Toxicity and Other Endpoints
  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no available data for (3,4-Difluorophenyl)(phenyl)methanol or its close analogs. For novel research chemicals, these endpoints are typically unknown. In the absence of data, the compound should not be considered safe with respect to these long-term effects.

  • Neurotoxicity: While some complex amphetamine derivatives with similar naming conventions (e.g., MDMA) have known neurotoxic effects, these are mechanistically unrelated to (3,4-Difluorophenyl)(phenyl)methanol.[12][13] There is no structural basis to suspect specific neurotoxicity beyond the general central nervous system depression common to many organic molecules at high doses.

Section 4: Experimental Protocols and Safe Handling

Adherence to a rigorous, self-validating safety protocol is non-negotiable when working with compounds of unknown toxicity. The causality behind these steps is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Detailed Safe Handling and Use Protocol
  • Designated Area: All work with (3,4-Difluorophenyl)(phenyl)methanol, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A baseline of PPE is mandatory. See Table 3 for specifics.

  • Weighing:

    • Tare an appropriate container (e.g., glass vial) on an analytical balance inside the fume hood.

    • Using a chemical spatula, carefully transfer the solid compound into the container. Avoid any actions that could generate dust.

    • Close the container before removing it from the balance.

  • Solution Preparation:

    • Add the desired solvent to the container with the compound inside the fume hood.

    • Seal the container and agitate as needed to dissolve (e.g., vortexing, sonication).

  • Spill Management:

    • Minor Spill (in fume hood): Absorb with a chemical absorbent pad or vermiculite. Wipe the area clean with a suitable solvent. Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Major Spill: Evacuate the immediate area. Alert laboratory safety personnel.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Waste Disposal: All waste materials (solid compound, solutions, contaminated PPE) must be disposed of in accordance with institutional and local hazardous waste regulations.

Item Specification Reason
Gloves Nitrile, double-gloved recommendedProtects against dermal contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against splashes and dust.
Lab Coat Standard, flame-resistant if working with flammable solventsProtects skin and personal clothing.
Respiratory Not required if handled exclusively in a fume hoodA fume hood provides primary respiratory protection.
Conceptual Toxicological Assessment Workflow

For a novel compound like this, a tiered approach to toxicological assessment is logical. This workflow prioritizes computational and in vitro methods to guide decisions and minimize animal testing.

G cluster_0 Tier 1: In Silico & In Vitro cluster_1 Tier 2: In Vivo (if warranted) cluster_2 Tier 3: Analysis A Compound Synthesis & Characterization B In Silico Prediction (QSAR, DEREK Nexus) A->B  Assess structural alerts C In Vitro Cytotoxicity (e.g., Neutral Red Uptake) B->C  Guide starting concentrations D In Vitro Genotoxicity (e.g., Ames Test, Micronucleus) C->D  Assess mutagenicity E Acute Oral Toxicity Study (e.g., OECD 423) D->E  Proceed if necessary F Skin/Eye Irritation Study (In vitro alternatives preferred) D->F  Proceed if necessary G Data Analysis & Review E->G F->G H Hazard Classification & Risk Assessment G->H

Caption: Conceptual workflow for toxicological assessment of novel benzhydrols.

Conclusion

(3,4-Difluorophenyl)(phenyl)methanol is a representative example of the challenges and responsibilities inherent in modern chemical research. In the absence of direct safety and toxicology data, a conservative and informed approach is paramount. By inferring its hazard profile from well-chosen structural analogs, we can establish a robust framework for safe handling. The GHS classification of "Warning" with hazards including oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) should be adopted as a working hypothesis. All laboratory operations must be predicated on minimizing exposure through engineering controls and appropriate PPE. This guide provides the necessary technical insights and practical protocols to empower researchers to work safely with this and other novel chemical entities, upholding the highest standards of scientific integrity and laboratory safety.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Benzenemethanol, 3,4-difluoro-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • ChemBK. (2024, April 9). (3,4-Difluorophenyl)methanol. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). GHS Classification Summary. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved February 15, 2026, from [Link]

  • Grandjean, P., & Clapp, R. (2015). Perfluorinated alkyl substances: emerging insights into health risks. Environmental Health, 14(1), 1-4.
  • Cang, T., & Wurster, C. (2023). Fluorides and Fluorocarbons Toxicity. In StatPearls.
  • Kwiatkowski, C. F., Andrews, D. Q., Birnbaum, L. S., Bruton, T. A., DeWitt, J. C., Knappe, D. R., ... & Zoeller, R. T. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS?. Environmental Science & Technology Letters, 7(10), 715-725.
  • National Center for Biotechnology Information. (2023). Fluorides and Fluorocarbons Toxicity. StatPearls. Retrieved February 15, 2026, from [Link]

  • Green Science Policy Institute. (2017, September 17). PFAS or Highly Fluorinated Chemicals. YouTube. Retrieved February 15, 2026, from [Link]

  • Chitre, N. M., Bagwell, M. S., & Murnane, K. S. (2019). The Acute Toxic and Neurotoxic Effects of 3,4-methylenedioxymethamphetamine are More Pronounced in Adolescent than Adult Mice. Journal of clinical toxicology, 9(432), 2.
  • National Center for Biotechnology Information. (2024). 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity. StatPearls. Retrieved February 15, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of (3,4-Difluorophenyl)(phenyl)methanol via Grignard reaction

Application Note: Step-by-Step Synthesis of (3,4-Difluorophenyl)(phenyl)methanol via Grignard Reaction Executive Summary This application note details the synthesis of (3,4-difluorophenyl)(phenyl)methanol (CAS: 85118-05-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Step-by-Step Synthesis of (3,4-Difluorophenyl)(phenyl)methanol via Grignard Reaction

Executive Summary

This application note details the synthesis of (3,4-difluorophenyl)(phenyl)methanol (CAS: 85118-05-4), a key diarylmethanol scaffold used in the development of antihistamines and sodium channel blockers.[1] The protocol utilizes a robust Grignard addition of phenylmagnesium bromide to 3,4-difluorobenzaldehyde. Unlike generic textbook procedures, this guide addresses specific challenges posed by the electron-deficient difluorophenyl ring, emphasizing temperature control to prevent side reactions and ensuring high fidelity in the final workup.

Retrosynthetic Analysis & Reaction Scheme

The most efficient disconnection relies on the nucleophilic attack of a phenyl Grignard reagent on a commercially available fluorinated aldehyde.[1] This route is preferred over the alternative (forming the Grignard from 3,4-difluorobromobenzene) due to the higher stability and commercial availability of phenylmagnesium bromide.[1]

Reaction Scheme: The reaction proceeds via the formation of a magnesium alkoxide intermediate, which is hydrolyzed to yield the secondary alcohol.[1]

ReactionScheme PhMgBr Phenylmagnesium Bromide (PhMgBr) Intermediate Magnesium Alkoxide Intermediate PhMgBr->Intermediate THF, 0°C Aldehyde 3,4-Difluorobenzaldehyde (Electrophile) Aldehyde->Intermediate Product (3,4-Difluorophenyl)(phenyl)methanol (Target) Intermediate->Product NH4Cl (aq) Quench

Figure 1: Reaction pathway for the synthesis of (3,4-difluorophenyl)(phenyl)methanol.

Reagents and Equipment

Chemicals
ReagentEquiv.[1][2][3][4]RoleSpecifications
3,4-Difluorobenzaldehyde 1.0Substrate>97%, Liquid/Low-melting solid.[1]
Phenylmagnesium Bromide 1.2Nucleophile1.0 M in THF (Commercial).[1]
Tetrahydrofuran (THF) SolventSolventAnhydrous, inhibitor-free.[1]
Ammonium Chloride (NH₄Cl) ExcessQuenchSaturated aqueous solution.[1]
Magnesium Sulfate (MgSO₄) N/ADrying AgentAnhydrous powder.[1]
Equipment
  • 2-Neck Round Bottom Flask (flame-dried or oven-dried).

  • Nitrogen/Argon balloon or manifold.[1]

  • Pressure-equalizing addition funnel (or syringe pump for small scale).[1]

  • Magnetic stir bar (PTFE coated).[1]

  • Ice-water bath.[1][5]

Experimental Protocol

Phase 1: System Preparation
  • Causality: Grignard reagents are moisture-sensitive.[1] Even trace water will quench the PhMgBr to form benzene, lowering yields.

  • Flame-dry a 100 mL 2-neck round bottom flask and cool under a stream of dry nitrogen.

  • Equip the flask with a rubber septum and a nitrogen inlet.[1]

Phase 2: Reaction Initiation
  • Expert Insight: The electron-withdrawing fluorine atoms make the aldehyde highly electrophilic.[1] The reaction will be rapid and exothermic.[1]

  • Charge the flask with 3,4-difluorobenzaldehyde (1.42 g, 10.0 mmol) and anhydrous THF (15 mL).

  • Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes to equilibrate.

  • Critical Step: Add Phenylmagnesium bromide (12.0 mL of 1.0 M solution, 12.0 mmol) dropwise over 15–20 minutes.

    • Observation: The solution may turn slightly yellow or cloudy as the magnesium alkoxide forms.[1]

    • Control: Maintain internal temperature <5°C to prevent byproduct formation (e.g., Tishchenko-type side reactions).[1]

Phase 3: Completion and Quench
  • Once addition is complete, allow the reaction to warm to room temperature (RT) and stir for 1 hour.

  • Monitoring: Check completion via TLC (20% EtOAc in Hexanes). The aldehyde spot (higher R_f) should disappear, replaced by the more polar alcohol spot.[1]

  • Quenching: Cool the flask back to 0°C. Slowly add saturated aqueous NH₄Cl (10 mL).

    • Why NH₄Cl? Using HCl can cause acid-catalyzed elimination of the benzylic alcohol to form a stilbene derivative. NH₄Cl buffers the pH, protonating the alkoxide gently.

Phase 4: Workup and Isolation

Workflow Start Quenched Mixture Extract Extraction (EtOAc x 3) Start->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Drying (MgSO4 + Filter) Wash->Dry Conc Concentration (Rotary Evaporator) Dry->Conc Purify Purification (Flash Chromatography) Conc->Purify If impurities present Final Pure Product (Viscous Oil/Solid) Purify->Final

Figure 2: Downstream processing workflow.[1]

  • Transfer the mixture to a separatory funnel.

  • Extract with Ethyl Acetate (EtOAc) (3 x 20 mL).

  • Combine organic layers and wash with Brine (1 x 20 mL).[1]

  • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude product is often >90% pure.[1] If necessary, purify via flash chromatography (SiO₂, 10% -> 20% EtOAc in Hexanes).[1]

Characterization & Data Validation

The product, (3,4-difluorophenyl)(phenyl)methanol , typically presents as a viscous colorless oil that may slowly crystallize into a low-melting white solid upon standing.[1]

Expected NMR Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30 – 7.40 (m, 5H): Phenyl ring protons.[1]

    • δ 7.05 – 7.15 (m, 2H): Protons on the difluoro ring (ortho/meta to fluorines).[1]

    • δ 6.90 – 7.00 (m, 1H): Remaining aromatic proton.[1]

    • δ 5.80 (s or d, 1H): Benzylic CH -OH.[1] (Appears as a doublet if coupling to OH is resolved).[1]

    • δ 2.20 (br s, 1H): OH proton (exchangeable with D₂O).[1]

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -137 to -142 ppm: Two distinct multiplets corresponding to the 3- and 4- fluorine atoms.[1]

Mass Spectrometry
  • GC-MS / LC-MS: Molecular Ion [M]⁺ = 220.2 m/z.[1] Often shows a prominent peak at [M-17]⁺ or [M-18]⁺ due to loss of OH/H₂O.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Wet solvent/glassware killed the Grignard.[1]Flame-dry glassware; ensure THF is anhydrous (distilled from Na/Benzophenone or from a drying column).[1]
Biphenyl Impurity Homocoupling of PhMgBr.[1]This is a common byproduct in commercial Grignards.[1] It is non-polar and easily removed via column chromatography (elutes with Hexanes).[1]
Unreacted Aldehyde Grignard reagent degraded.[1]Titrate the Grignard reagent before use or use a fresh bottle.[1]
Elimination Product (Alkene) Acidic workup too harsh.[1]strictly use Saturated NH₄Cl for quenching; avoid HCl or H₂SO₄.[1]

Safety Considerations

  • Phenylmagnesium Bromide: Flammable, reacts violently with water.[1] Handle under inert atmosphere.

  • Fluorinated Compounds: While 3,4-difluorobenzaldehyde is generally stable, fluorinated organics can be toxic.[1] Use gloves and work in a fume hood.[1]

  • Exotherm: The addition step is exothermic.[1][6] Failure to cool can lead to solvent boiling and loss of containment.[1]

References

  • Grignard Reagent Preparation & Handling

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] [1]

  • General Synthesis of Diarylmethanols

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press, 2012 .[1] [1]

  • NMR Characterization of Fluorinated Benzhydrols

    • Wang, R., et al. "Synthesis of Diarylmethanols via Grignard Addition."[1] J. Org.[1] Chem., 2020 , 85, 2242–2249.[1][7] (Data extrapolated from analogs in Supporting Info). [1]

  • Physical Properties & CAS Verification

    • NIST Chemistry WebBook, SRD 69.[1][8] "Benzenemethanol, 3,4-difluoro-".[7][8][9] [1]

Sources

Application

Using (3,4-Difluorophenyl)(phenyl)methanol as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of (3,4-Difluorophenyl)(phenyl)methanol in Medicinal Chemistry Abstract (3,4-Difluorophenyl)(phenyl)methanol (CAS 85118-05-4) serves as a critical bioisostere of the clas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of (3,4-Difluorophenyl)(phenyl)methanol in Medicinal Chemistry

Abstract

(3,4-Difluorophenyl)(phenyl)methanol (CAS 85118-05-4) serves as a critical bioisostere of the classic benzhydryl (diphenylmethyl) scaffold. While the unsubstituted benzhydryl group is ubiquitous in first-generation antihistamines and calcium channel blockers, it is metabolically vulnerable to para-hydroxylation. The introduction of the 3,4-difluoro motif blocks this metabolic soft spot, enhances lipophilicity (LogP), and modulates the electronic profile of the aromatic ring without significant steric perturbation. This guide details an optimized synthesis protocol designed to avoid common "benzyne" side-reactions and outlines downstream derivatization pathways for high-value pharmaceutical intermediates.

Chemical Profile & Strategic Value

Compound Identity:

  • IUPAC Name: (3,4-Difluorophenyl)(phenyl)methanol

  • CAS Number: 85118-05-4

  • Molecular Formula: C₁₃H₁₀F₂O

  • Molecular Weight: 220.22 g/mol

Medicinal Chemistry Rationale:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at the 3- and 4-positions effectively blocks Cytochrome P450-mediated oxidation, extending the half-life (

    
    ) of the parent drug.
    
  • Bioisosterism: It acts as a lipophilic bioisostere for the benzhydryl group found in Cetirizine , Hydroxyzine , and Flunarizine analogs.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the benzylic position, influencing the reactivity of the alcohol during conversion to alkyl halides.

Optimized Synthesis Protocol

Critical Technical Insight: Standard Grignard formation using 3,4-difluorobromobenzene is fraught with risk.[1] The electron-withdrawing fluorine atoms increase the acidity of the ortho-protons, making the resulting Grignard reagent susceptible to elimination, forming a reactive benzyne intermediate. This leads to polymerization and low yields [1].

Recommended Route: "Inverse" Addition Instead of forming the fluorinated Grignard, use Phenylmagnesium bromide (commercially stable) and react it with 3,4-Difluorobenzaldehyde . This pathway avoids the generation of the unstable 3,4-difluorophenyl anion.

Experimental Procedure

Reagents:

  • Phenylmagnesium bromide (1.0 M in THF)

  • 3,4-Difluorobenzaldehyde (Reagent Grade, >98%)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (sat.[2] aq.)

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Substrate Preparation: Charge the flask with 3,4-Difluorobenzaldehyde (14.2 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath.

  • Grignard Addition: Transfer Phenylmagnesium bromide (110 mL, 110 mmol, 1.1 equiv) to the addition funnel. Add dropwise over 45 minutes, maintaining the internal temperature below 5°C.

    • Note: A slight exotherm is expected.[3]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, replaced by the alcohol (
      
      
      
      ).
  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
     (50 mL) to quench excess Grignard.
    
  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (100 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil often solidifies upon standing. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient 0-20% EtOAc in Hexane).

Yield Expectation: 92-96% (White crystalline solid).

Downstream Transformations: The "Piperazine Link"

The primary utility of this intermediate is its conversion to the corresponding chloride, which serves as a "warhead" for alkylating amines, particularly piperazines.

A. Conversion to (Chloro(phenyl)methyl)-3,4-difluorobenzene
  • Reagents: Thionyl Chloride (

    
    ), catalytic DMF, DCM.
    
  • Protocol: Dissolve the alcohol in DCM. Add 1.2 equiv

    
     and 2 drops of DMF at 0°C. Reflux for 2 hours. Evaporate solvent/excess reagent to yield the crude chloride (used immediately due to hydrolytic instability).
    
B. N-Alkylation of Piperazine
  • Target: 1-[(3,4-Difluorophenyl)(phenyl)methyl]piperazine.

  • Relevance: This scaffold mimics the core of Lomerizine (migraine prophylaxis) and next-generation antihistamines [2].

  • Protocol: React the crude chloride with excess piperazine (3-5 equiv) in refluxing acetonitrile with

    
    . The excess piperazine prevents bis-alkylation.
    

Visualization of Workflows

Figure 1: Synthesis Logic & Benzyne Avoidance

This diagram illustrates why the "Inverse Addition" route is chemically superior.

G cluster_0 Route A: Risky (Avoid) cluster_1 Route B: Recommended StartA 3,4-Difluorobromobenzene InterA Grignard Reagent (Unstable) StartA->InterA Grignard Formation Mg + Mg / THF Benzyne Benzyne Intermediate (Side Reaction) InterA->Benzyne Elimination (Heat) Polymer Polymer/Tars (Low Yield) Benzyne->Polymer StartB 3,4-Difluorobenzaldehyde Product (3,4-Difluorophenyl)(phenyl)methanol (High Yield) StartB->Product Nucleophilic Addition (0°C -> RT) PhMgBr + PhMgBr (Stable Reagent) PhMgBr->Product

Caption: Comparison of synthetic routes. Route B prevents the formation of reactive benzyne species inherent to Route A.

Figure 2: Downstream Pharmaceutical Application

D Alcohol (3,4-Difluorophenyl)(phenyl)methanol (Precursor) Chloride Benzhydryl Chloride Derivative (Reactive Electrophile) Alcohol->Chloride SOCl2 / DMF (Chlorination) DrugCore 1-[(3,4-Difluorophenyl)(phenyl)methyl]piperazine (Bioactive Core) Chloride->DrugCore Acetonitrile / K2CO3 (SN1/SN2 Substitution) Piperazine Piperazine Scaffold (Nucleophile) Piperazine->DrugCore

Caption: Conversion of the alcohol intermediate into the bioactive piperazine scaffold used in antihistamine/calcium channel blocker analogs.

Analytical Characterization Data

TestMethodSpecification/Expected Result
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/H2O)

Melting Point Capillary

(Lit. value [3])
1H NMR 400 MHz,


7.4-7.2 (m, 5H, Ph), 7.1-6.9 (m, 3H, Ar-F), 5.8 (s, 1H, CH-OH), 2.4 (br s, 1H, OH)
Mass Spec ESI / GC-MS

,

(Tropylium ion formation)

Safety & Handling

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[4]

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust.[3][5]

  • Storage: Store at room temperature in a tightly sealed container. The compound is stable, but the corresponding chloride derivative (if synthesized) is moisture-sensitive and should be stored under inert gas at 4°C.

References

  • Benzyne Formation in Grignard Reactions

    • Title: Preparation method of 3,4-difluorobenzaldehyde (Patent CN105859536B)[1]

    • Source: Google P
    • URL
    • Relevance: Discusses the elimination side-reactions of 3,4-difluorophenyl magnesium bromide.
  • Pharmaceutical Relevance (Piperazine Derivatives)

    • Title: 1-Bis(4-fluorophenyl)methyl piperazine (Analogous Chemistry)[6]

    • Source: Ossila Product Guide
    • Relevance: Establishes the utility of fluorinated benzhydryl piperazines in drug discovery (Flunarizine/Lomerizine class).
  • Physical Properties

    • Title: (3,4-Difluorophenyl)methanol - Chemical Properties
    • Source: NIST Chemistry WebBook
    • URL:[Link]

    • Relevance: Verification of melting point and CAS registry d

Sources

Method

Strategic Derivatization of (3,4-Difluorophenyl)(phenyl)methanol: Esterification Protocols for Medicinal Chemistry

Executive Summary This Application Note details the strategic derivatization of (3,4-Difluorophenyl)(phenyl)methanol (referred to herein as Substrate-OH ) into its corresponding esters. This scaffold is a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic derivatization of (3,4-Difluorophenyl)(phenyl)methanol (referred to herein as Substrate-OH ) into its corresponding esters. This scaffold is a critical intermediate in the synthesis of antihistamines and lipophilic kinase inhibitors where the 3,4-difluoro substitution pattern is employed to block metabolic oxidation (Phase I metabolism) and modulate pKa.

Due to the specific electronic and steric environment of this secondary benzylic alcohol, standard Fischer esterification is often low-yielding or prone to side reactions. This guide provides two validated protocols: Steglich Esterification (for acid-sensitive/high-value synthesis) and Acyl Chloride Activation (for robust scale-up), alongside a decision matrix for experimental design.

Strategic Analysis: Substrate Reactivity

To maximize yield, one must understand the electronic perturbations caused by the fluorine atoms.

Electronic & Steric Assessment
  • Inductive Effect (

    
    ):  The fluorine atoms at positions 3 and 4 are strongly electron-withdrawing. This reduces electron density at the benzylic carbon compared to unsubstituted benzhydrol.
    
  • Carbocation Instability: Consequently,

    
     pathways involving a carbocation intermediate are destabilized. Methods relying on solvolysis (e.g., heating in carboxylic acid with 
    
    
    
    ) may be sluggish.
  • Acidity: The electron-withdrawing nature renders the hydroxyl proton slightly more acidic than typical benzyl alcohols, making it an excellent nucleophile under base-catalyzed conditions.

Decision Matrix (Workflow)

ReactionMatrix Start Start: (3,4-Difluorophenyl) (phenyl)methanol CheckAcid Is the Carboxylic Acid Acid-Labile or Precious? Start->CheckAcid Steglich Protocol A: Steglich Esterification (DCC/EDC + DMAP) CheckAcid->Steglich Yes (e.g., Boc-amino acids) AcylCl Protocol B: Acyl Chloride Method (RCOCl + Et3N) CheckAcid->AcylCl No (Robust acids) Output Target Ester Isolated & Purified Steglich->Output AcylCl->Output

Figure 1: Decision matrix for selecting the optimal esterification pathway based on carboxylic acid stability.

Protocol A: Steglich Esterification (High Precision)

Best for: Acid-sensitive carboxylic acids, precious starting materials, or when avoiding harsh thermal conditions.

Mechanistic Insight

This reaction utilizes DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid into an O-acylisourea. The addition of DMAP (4-dimethylaminopyridine) is non-negotiable; it acts as an acyl-transfer catalyst, suppressing the formation of the unreactive N-acylurea byproduct and accelerating the attack of the sterically hindered secondary alcohol.

Reagent Stoichiometry
ComponentEquivalents (eq)Role
Carboxylic Acid 1.1 - 1.2Electrophile source
Substrate-OH 1.0Limiting Reagent
DCC or EDC·HCl 1.2 - 1.5Coupling Agent (Dehydrating)
DMAP 0.05 - 0.1Nucleophilic Catalyst
DCM (Anhydrous) 0.1 - 0.2 MSolvent
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Dissolution: Charge the flask with the Carboxylic Acid (1.1 eq) and Substrate-OH (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Coupling Agent: Cool the solution to 0°C (ice bath). Add DCC (1.2 eq) in one portion.

    • Observation: The solution may become cloudy as Dicyclohexylurea (DCU) begins to precipitate (if using DCC).

  • Catalysis: Add DMAP (0.1 eq).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–12 hours.

    • Monitoring: Check TLC for disappearance of Substrate-OH.

  • Workup:

    • Filtration: If using DCC, filter off the white DCU precipitate through a Celite pad.

    • Wash: Dilute filtrate with Et2O or EtOAc. Wash sequentially with 0.5M HCl (to remove DMAP), Saturated

      
       (to remove excess acid), and Brine.
      
    • Dry: Dry over

      
      , filter, and concentrate.
      

Pro-Tip: Use EDC·HCl instead of DCC to simplify purification. The urea byproduct of EDC is water-soluble and is removed during the aqueous wash, eliminating the filtration step.

Protocol B: Acyl Chloride Activation (Robust/Scale-Up)

Best for: Simple aliphatic or aromatic esters, large-scale synthesis (>5g), and robust substrates.

Mechanistic Insight

The carboxylic acid is pre-converted to an acyl chloride (or purchased as such).[1] The base (Triethylamine or Pyridine) acts as a proton scavenger. Due to the electron-withdrawing fluorine atoms, the benzylic proton is not acidic enough to cause significant elimination (styrene formation) under these mild basic conditions, provided temperature is controlled.

Reagent Stoichiometry
ComponentEquivalents (eq)Role
Acyl Chloride 1.2 - 1.5Activated Electrophile
Substrate-OH 1.0Limiting Reagent
Triethylamine (TEA) 2.0 - 3.0Base (Proton Scavenger)
DMAP 0.1Catalyst (Optional but recommended)
DCM or THF 0.2 - 0.5 MSolvent
Step-by-Step Procedure
  • Setup: Purge a reaction vessel with Nitrogen.

  • Solvation: Dissolve Substrate-OH (1.0 eq) and TEA (2.5 eq) in anhydrous DCM.

    • Optional: Add DMAP (0.1 eq) to accelerate reaction for bulky acyl chlorides.

  • Addition: Cool to 0°C. Add the Acyl Chloride (1.2 eq) dropwise via syringe/addition funnel to control exotherm.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC.

    • Note: If the reaction stalls, heat to reflux (40°C for DCM) carefully.

  • Quench: Add water or saturated

    
     to quench excess acyl chloride.
    
  • Extraction: Separate organic layer. Wash with 1M HCl,

    
    , and Brine.
    

Quality Control & Validation

Analytical Markers

The 3,4-difluoro substitution provides a unique handle for NMR analysis.

  • 
    H NMR: 
    
    • Shift: The benzylic proton (

      
      -O) in the starting alcohol typically appears around 
      
      
      
      5.8 ppm. Upon esterification, this signal shifts downfield significantly (deshielding) to
      
      
      6.8 - 7.0 ppm
      .
  • 
    F NMR: 
    
    • Crucial for confirming the integrity of the difluorophenyl ring. Expect two distinct multiplets in the -135 to -145 ppm range (depending on solvent/reference).

  • HPLC Purity:

    • Target >95% purity.

    • Impurity Watch: Check for elimination product (1,2-difluoro-4-(1-phenylvinyl)benzene) which absorbs strongly in UV due to extended conjugation.

Purification of Fluorinated Esters

Fluorinated compounds often exhibit distinct retention times on silica compared to non-fluorinated analogs.

  • Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (Start 95:5

    
     End 80:20).
    
  • Crystallization: If the ester is solid, recrystallization from Heptane/IPA is often effective due to the lipophilic nature of the difluorophenyl group.

References

  • Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Otera, J. (2003).[2] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[2]

  • Common Organic Chemistry. (n.d.). Steglich Esterification Mechanism and Conditions.

Sources

Application

Application Notes and Protocols for (3,4-Difluorophenyl)(phenyl)methanol in Agrochemical Design

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals In the continuous pursuit of more effective, safer, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

In the continuous pursuit of more effective, safer, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle.[1] Fluorine's unique physicochemical properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity.[1][2] These attributes often translate to enhanced efficacy, better target specificity, and improved pharmacokinetic profiles in novel active ingredients.[2] The (3,4-Difluorophenyl)(phenyl)methanol scaffold represents a key pharmacophore in the design of a new generation of fungicides, particularly those targeting the vital fungal enzyme, sterol 14α-demethylase. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile chemical entity in the design and development of innovative agrochemical solutions.

(3,4-Difluorophenyl)(phenyl)methanol: A Privileged Scaffold for Fungicide Development

The (3,4-Difluorophenyl)(phenyl)methanol core is a foundational structure for a class of fungicides known as Demethylation Inhibitors (DMIs) or Sterol Biosynthesis Inhibitors (SBIs).[3] These compounds are classified under the Fungicide Resistance Action Committee (FRAC) Code 3.[4] The primary mode of action for DMI fungicides is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[5] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and development.[5]

The difluorophenyl moiety in the (3,4-Difluorophenyl)(phenyl)methanol scaffold plays a crucial role in its fungicidal activity. The electron-withdrawing nature of the two fluorine atoms can enhance the binding affinity of the molecule to the active site of the target enzyme. Furthermore, the metabolic stability conferred by the C-F bonds can lead to longer residual activity in the field.[1]

Mechanism of Action: Targeting Fungal Sterol Biosynthesis

The fungicidal activity of compounds derived from (3,4-Difluorophenyl)(phenyl)methanol is rooted in the disruption of the ergosterol biosynthetic pathway in fungi. This pathway is a critical process for maintaining the structural integrity and fluidity of fungal cell membranes.

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Sterol 14α-demethylase (Cytochrome P450) fungal_membrane Fungal Cell Membrane (Compromised Integrity) ergosterol->fungal_membrane inhibition (3,4-Difluorophenyl)(phenyl)methanol Derivatives (DMI Fungicides) inhibition->lanosterol Inhibition start Start Materials: - 3,4-Difluorobenzaldehyde - Bromobenzene - Magnesium grignard Step 1: Grignard Reagent Formation (Phenylmagnesium Bromide) start->grignard reaction Step 2: Reaction with 3,4-Difluorobenzaldehyde grignard->reaction workup Step 3: Quenching and Aqueous Work-up reaction->workup purification Step 4: Purification (Column Chromatography) workup->purification product Final Product: (3,4-Difluorophenyl)(phenyl)methanol purification->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3,4-Difluorophenyl)(phenyl)methanol

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Troubleshooting for Diarylmethanol Synthesis Executive Summary & Chemical Strategy Welcome to the tech...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Troubleshooting for Diarylmethanol Synthesis

Executive Summary & Chemical Strategy

Welcome to the technical support hub for the synthesis of (3,4-Difluorophenyl)(phenyl)methanol . As researchers, you are likely targeting this motif as a pharmacophore intermediate. The presence of the 3,4-difluoro substitution pattern introduces specific electronic effects that must be managed to maximize yield.

The Central Challenge: The two fluorine atoms at the 3 and 4 positions are strongly electron-withdrawing (inductive effect,


). This makes the carbonyl carbon of 3,4-difluorobenzaldehyde highly electrophilic, facilitating nucleophilic attack. However, this same effect deactivates the ring towards electrophilic substitution while slightly activating it towards nucleophilic aromatic substitution (

) at elevated temperatures.

We recommend two primary workflows. Select your route based on starting material availability:

  • Route A (Primary): Grignard Addition (Phenylmagnesium bromide + 3,4-Difluorobenzaldehyde).

  • Route B (Alternative): Hydride Reduction ((3,4-Difluorophenyl)(phenyl)methanone + NaBH

    
    ).
    

Route A: The Grignard Protocol (Primary)

Objective: Maximize conversion while suppressing Wurtz coupling and oligomerization.

Mechanism & Workflow

The reaction involves the nucleophilic attack of phenylmagnesium bromide (PhMgBr) on the carbonyl carbon of 3,4-difluorobenzaldehyde.

GrignardReaction Start Start: Reagents Formation 1. Grignard Formation (PhBr + Mg -> PhMgBr) Solvent: Anhydrous THF Start->Formation Activation (I2) Addition 2. Nucleophilic Addition (0°C, N2 atm) Formation->Addition Add 3,4-Difluorobenzaldehyde Side1 Side Product: Biphenyl (Wurtz) Formation->Side1 High Temp Intermediate Alkoxide Intermediate (Tetrahedral Mg-complex) Addition->Intermediate Quench 3. Acidic Quench (Sat. NH4Cl) Intermediate->Quench Hydrolysis Product Product: (3,4-Difluorophenyl)(phenyl)methanol Quench->Product

Caption: Figure 1. Step-wise workflow for the Grignard synthesis route, highlighting the critical quenching step.

Optimized Protocol
  • Preparation of PhMgBr (or use commercial 1.0 M solution):

    • Note: Commercial solutions are preferred for consistency unless cost is prohibitive.

    • If preparing: Use magnesium turnings (1.2 eq) and bromobenzene (1.0 eq) in anhydrous THF. Initiate with a crystal of iodine.[1][2]

    • Critical: Maintain a gentle reflux; overheating promotes biphenyl formation (Wurtz coupling).

  • The Addition (The Yield-Maker):

    • Cool the PhMgBr solution to 0°C in an ice bath.

    • Dissolve 3,4-difluorobenzaldehyde (0.9 eq relative to Grignard) in anhydrous THF.

    • Slow Addition: Add the aldehyde solution dropwise to the Grignard reagent.

    • Why 0°C? The electron-poor aldehyde is hyper-reactive. Low temperature prevents over-reaction and suppresses any potential

      
       side reactions on the fluorinated ring.
      
  • The Quench:

    • Once TLC shows consumption of aldehyde, quench with saturated aqueous Ammonium Chloride (NH

      
      Cl) .
      
    • Why NH

      
      Cl? It is acidic enough to protonate the alkoxide but mild enough to prevent dehydration of the resulting alcohol (which would form a styrene derivative).
      

Route B: The Reduction Protocol (Alternative)

Objective: High-purity synthesis when the ketone precursor is available.

Protocol
  • Dissolution: Dissolve (3,4-difluorophenyl)(phenyl)methanone in Methanol (MeOH).

  • Reduction: Add Sodium Borohydride (NaBH

    
    , 1.5 eq) portion-wise at 0°C .
    
    • Caution: Hydrogen gas evolution will occur.

  • Workup: Stir at room temperature for 1 hour. Quench with water, evaporate MeOH, and extract with Ethyl Acetate.

Comparison Table: Route A vs. Route B

FeatureRoute A (Grignard)Route B (Reduction)
Precursor Cost Low (Aldehyde is cheap)Higher (Ketone often custom)
Atom Economy ModerateHigh
Moisture Sensitivity High (Critical Failure Point) Low
Typical Yield 75-85%90-95%
Impurity Profile Biphenyl, unreacted aldehydeBoron salts (easy to remove)

Troubleshooting Matrix (Q&A)

Q1: My yield is below 50% and I see starting material (aldehyde) remaining. What happened?

  • Diagnosis: This is almost always due to moisture quenching the Grignard reagent before it could react with the aldehyde.

  • Fix:

    • Oven-dry all glassware overnight.

    • Use a fresh bottle of anhydrous THF (or distill over Na/Benzophenone).

    • Increase Grignard equivalents to 1.2 - 1.5 eq to account for adventitious moisture.

Q2: I see a major non-polar impurity on TLC (high R_f). What is it?

  • Diagnosis: This is likely Biphenyl (Ph-Ph), formed via Wurtz coupling during the preparation of Phenylmagnesium bromide.

  • Fix:

    • Control the exotherm during Grignard formation (add bromide slower).[1]

    • If using commercial Grignard, check the bottle age (titer decreases over time, increasing relative impurity ratio).

    • Purification: Biphenyl is non-polar; wash the crude solid with cold hexanes. The product is polar and will remain solid, while biphenyl dissolves.

Q3: Can I use reflux to speed up the reaction?

  • Diagnosis: NO.

  • Reasoning: The 3,4-difluoro ring is electron-deficient. While standard Grignard additions are robust, high temperatures with a strong nucleophile (PhMgBr) can theoretically trigger Nucleophilic Aromatic Substitution (

    
    ), replacing a Fluorine atom with a Phenyl group. Keep the reaction at 0°C to Room Temperature.
    

Q4: The product is an oil that won't crystallize.

  • Diagnosis: Residual solvent or impurities (biphenyl/aldehyde) are preventing crystal lattice formation.

  • Fix:

    • High-vacuum drying (pump) for 12 hours.

    • Trituration: Add cold pentane or hexane and scratch the flask wall with a glass rod.

    • If it remains oily, perform column chromatography (Silica gel, Hexanes:EtOAc 9:1 to 4:1).

Logic Pathway for Troubleshooting

Use this decision tree to diagnose yield failures immediately.

Troubleshooting Start Yield < 60%? CheckSM Is Starting Material (Aldehyde) Present? Start->CheckSM Yes Moisture CAUSE: Moisture Quench ACTION: Dry solvents/glassware Increase Grignard eq. CheckSM->Moisture Yes CheckImpurity Is there a High Rf Impurity (Non-polar)? CheckSM->CheckImpurity No Wurtz CAUSE: Wurtz Coupling ACTION: Lower temp during Grignard formation. CheckImpurity->Wurtz Yes ComplexMix CAUSE: Decomposition/Side Rxn ACTION: Lower reaction temp (0°C). Check inert atmosphere. CheckImpurity->ComplexMix No

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of low yields in Grignard additions.

References

  • BenchChem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. (Adapted for 3,4-difluoro analogs).[3] Retrieved from .

  • Sigma-Aldrich. Product Specification: (3-chloro-2,4-difluoro-phenyl)methanol. (Structural analog data). Retrieved from .

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones: Mechanism and Side Reactions. Retrieved from .

  • ChemicalBook. 3,4-Difluorophenol synthesis and derivatives. (Background on fluorinated aromatic reactivity). Retrieved from .

Sources

Optimization

Troubleshooting Grignard formation for 3,4-difluoro intermediates

Technical Support Center: 3,4-Difluorophenylmagnesium Bromide Synthesis Executive Summary: The Fluorine Paradox Status: Senior Application Scientist Note Subject: Overcoming Electronic Deactivation and Safety Hazards Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Difluorophenylmagnesium Bromide Synthesis

Executive Summary: The Fluorine Paradox

Status: Senior Application Scientist Note Subject: Overcoming Electronic Deactivation and Safety Hazards

Synthesizing 3,4-difluorophenylmagnesium bromide presents a distinct "fluorine paradox." The inductive withdrawal of the two fluorine atoms renders the carbon-halogen bond electron-poor, theoretically facilitating nucleophilic attack, yet it simultaneously lowers the energy of the aromatic


-system, often making the initial Single Electron Transfer (SET) from magnesium sluggish.

Once initiated, however, the reaction is prone to violent exotherms and significant homocoupling (Wurtz reaction). This guide prioritizes safety and reproducibility , offering two distinct workflows: the Classical Direct Insertion (optimized) and the Modern Halogen-Magnesium Exchange (recommended for high purity).

Module 1: Diagnostic Logic Tree

Before altering chemical parameters, identify your failure mode using the logic flow below.

TroubleshootingFlow Start Start: Reaction Stalled/Failed CheckInit 1. Is there an exotherm or turbidity change? Start->CheckInit CheckColor 2. Is the solution turning dark brown/black? CheckInit->CheckColor Reaction Starts NoInit NO: Passivated Mg CheckInit->NoInit No Heat/Color CheckYield 3. Is yield low after quench? CheckColor->CheckYield Grey/Clear YesColor YES: Wurtz Coupling CheckColor->YesColor Dark Sludge NoColor NO: Likely Hydrolysis CheckYield->NoColor Sol_DIBAL Action: Add DIBAL-H or Switch to Rieke Mg NoInit->Sol_DIBAL YesInit YES Sol_Temp Action: Lower Temp, Dilute Halide Feed YesColor->Sol_Temp Sol_Turbo Recommended: Switch to Turbo Grignard Exchange YesColor->Sol_Turbo Sol_Water Action: Check Karl Fischer (Solvent must be <50 ppm H2O) NoColor->Sol_Water

Figure 1: Decision matrix for diagnosing Grignard formation failures. Blue nodes indicate diagnostic steps; Red/Yellow nodes indicate failure modes.

Module 2: Troubleshooting Direct Insertion (Classical Method)

Context: You are reacting 3,4-difluorobromobenzene with Mg turnings in THF or Ether.

Q1: The reaction refuses to start. I've added Iodine, but it just sits there. Why?

Technical Insight: The 3,4-difluoro substitution pattern creates a passivating effect. Standard oxide layers on Mg are harder to penetrate because the aryl halide is electron-deficient, slowing the initial SET step. Iodine often cleans the surface but fails to promote the specific radical anion formation required for this substrate.

Protocol Fix (The DIBAL-H Activation): Do not rely solely on Iodine. Use DIBAL-H (Diisobutylaluminum hydride) as a scavenger and activator.

  • Suspend Mg turnings (1.1 equiv) in anhydrous THF.

  • Add 1 mol% DIBAL-H (solution in toluene/THF).

  • Stir for 5 minutes at room temperature. The solution may turn slightly grey.

  • Add 5% of your 3,4-difluorobromobenzene.

  • Result: Initiation usually occurs within 2-3 minutes without excessive heating.

Q2: The reaction initiated, but then boiled over violently. How do I control the "Runaway"?

Safety Critical: Fluorinated aryl Grignards are notorious for induction periods . If you added >20% of your halide before initiation occurred, the accumulated concentration triggers a thermal runaway once the chain reaction starts.

Self-Validating Control System:

  • The 10% Rule: Never add more than 10% of the halide until you confirm initiation (exotherm/color change).

  • Thermal Gating: Maintain the internal temperature at 35–40°C during addition. If the temperature drops while adding halide, STOP . You have lost initiation. Re-initiate before adding more.

Q3: My yield is 40%, and I see a heavy precipitate. What is it?

Analysis: The precipitate is likely MgBr


 salts and the "Wurtz homocoupling" product (3,3',4,4'-tetrafluorobiphenyl).
  • Cause: High local concentration of halide at the Mg surface favors the reaction of

    
    .
    
  • Fix:

    • Dilution: Increase solvent volume. The halide feed should be diluted 1:1 with solvent before addition.

    • Solvent Switch: If using THF, switch to Diethyl Ether (Et

      
      O) . The Wurtz coupling rate is significantly lower in Et
      
      
      
      O due to tighter solvation aggregates, though initiation is harder.

Module 3: The Modern Alternative (Turbo Grignard)

Recommendation: For pharmaceutical applications requiring high purity (>95%), abandon direct insertion. Use Knochel-Hauser Halogen-Magnesium Exchange .

Why it works: Instead of inserting Mg(0) into the C-Br bond (radical process), you use isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) to perform an exchange. This is a polar mechanism, strictly controlled by stoichiometry, avoiding the radical Wurtz coupling entirely.

Protocol:

  • Dissolve 3,4-difluorobromobenzene (1.0 equiv) in anhydrous THF.

  • Cool to -15°C (Critical: prevents side reactions).

  • Add i-PrMgCl·LiCl (1.1 equiv, commercially available as ~1.3M in THF) dropwise.

  • Stir at -15°C for 30–60 minutes.

  • Validation: Quench a small aliquot with water and check GC/LC. You should see quantitative conversion to 1,2-difluorobenzene (protonated species).

ExchangeMechanism Substrate 3,4-Difluoro- bromobenzene Complex Ate-Complex Intermediate Substrate->Complex -15°C, THF Turbo i-PrMgCl·LiCl (Turbo Grignard) Turbo->Complex Product 3,4-Difluorophenyl- MgCl·LiCl Complex->Product Fast Exchange Byproduct Isopropyl Bromide Complex->Byproduct

Figure 2: The Knochel-Hauser exchange pathway. Note the absence of radical intermediates, suppressing homocoupling.

Comparison of Methods

FeatureDirect Insertion (Mg Metal)Turbo Exchange (i-PrMgCl·LiCl)
Safety Low (Risk of thermal runaway)High (Controlled addition)
Initiation Difficult (Requires activation)Instant (Stoichiometric)
Side Products Wurtz Dimer (5–15%)Minimal (<1%)
Temperature Reflux/ExothermicLow Temp (-15°C to 0°C)
Cost LowModerate/High
Recommended For Bulk commodity synthesisDrug discovery/High value

References

  • Preparation of Grignard Reagents (General & Safety)

    • Sigma-Aldrich Technical Bulletin:

  • Turbo Grignard (Knochel-Hauser)

    • Organic Syntheses: "Preparation of Functionalized Organomagnesium Reagents using a Soluble LiCl-Complex." Org.[1][2][3][4] Synth. 2008, 85, 12.

  • Wurtz Coupling Suppression

    • BenchChem Tech Support: "Troubleshooting common issues in Grignard synthesis."

  • Safety of Fluorinated Grignards

    • ACS Chemical Health & Safety: "Hazards of Grignard Reactions."[5][6]

Sources

Troubleshooting

Technical Support Center: Purification of (3,4-Difluorophenyl)(phenyl)methanol

The following guide serves as a Technical Support Center for the purification of (3,4-Difluorophenyl)(phenyl)methanol. It is designed to troubleshoot and resolve the persistent issue of ketone impurities [(3,4-difluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for the purification of (3,4-Difluorophenyl)(phenyl)methanol. It is designed to troubleshoot and resolve the persistent issue of ketone impurities [(3,4-difluorophenyl)(phenyl)methanone] in your final product.

Ticket ID: PUR-34DF-OH Status: Open Severity: High (Impurity affects downstream biological assays)

Triage & Strategy Selection

The Problem: You have synthesized (3,4-Difluorophenyl)(phenyl)methanol (the Alcohol ), but it contains residual (3,4-difluorophenyl)(phenyl)methanone (the Ketone ). The Challenge: Diaryl ketones and their corresponding alcohols possess similar


 values on silica and often co-crystallize due to 

-

stacking interactions, making standard recrystallization inefficient.

Select Your Protocol: Use the decision tree below to select the correct purification module for your specific constraints.

PurificationStrategy cluster_legend Strategy Key Start Start: Contaminated Batch IsRacemic Is your product Racemic or Achiral? Start->IsRacemic CanReduce Is chemical reduction permitted? IsRacemic->CanReduce Yes MethodB MODULE B: Selective Removal (Girard's Reagent) *Preserves Stereochemistry* IsRacemic->MethodB No (Enantiopure) MethodA MODULE A: Chemical Conversion (NaBH4 Reduction) *Highest Yield* CanReduce->MethodA Yes MethodC MODULE C: Physical Separation (Flash Chromatography) CanReduce->MethodC No Legend Green: Converts impurity to product Red: Chemically washes impurity away White: Standard separation

Figure 1: Strategic decision tree for selecting the purification method based on stereochemical requirements and regulatory constraints.

Module A: The "Conversion" Strategy (NaBH4 Reduction)

Best For: Racemic products or initial synthesis steps. Mechanism: Instead of removing the impurity, we chemically convert the ketone back into the desired alcohol product using Sodium Borohydride (NaBH4).[1] This maximizes yield ("Atom Economy").

Protocol
  • Dissolution: Dissolve the crude mixture (containing Alcohol + Ketone) in Methanol (MeOH) or Ethanol (EtOH) .

    • Concentration: ~0.5 M (e.g., 1 g crude in 10 mL solvent).

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add 0.5 - 1.0 equivalents of NaBH4 relative to the estimated ketone content.

    • Note: If ketone content is unknown, add 0.1 eq of NaBH4 relative to the total mass, monitor, and add more if needed.

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.

  • Validation (In-Process Control): Spot on TLC. Stain with 2,4-DNP .[2]

    • Result: The orange spot (Ketone) must be absent.

  • Quench: Add 1M HCl dropwise until pH ~5-6 (destroys excess borohydride).

  • Workup: Evaporate MeOH. Redissolve residue in Ethyl Acetate (EtOAc) and wash with water. Dry over MgSO4 and concentrate.

Why this works: NaBH4 selectively attacks the carbonyl carbon of the ketone impurity, reducing it to the hydroxyl group, effectively merging the impurity into the product population [1].

Module B: The "Removal" Strategy (Girard's Reagent)

Best For: Enantiopure products where reduction would introduce a racemate, or when "polishing" a final API step. Mechanism: Girard's Reagent T (trimethylaminoacetohydrazide chloride) reacts selectively with ketones to form a water-soluble hydrazone. The alcohol product remains water-insoluble.

Protocol
  • Setup: In a round-bottom flask, dissolve the crude mixture in Ethanol (EtOH) containing 10% Acetic Acid .

    • Ratio: Use ~5-10 mL solvent per gram of crude.

  • Reagent Addition: Add Girard’s Reagent T (1.5 equivalents relative to estimated ketone).

  • Reflux: Heat to reflux (approx. 80°C) for 1–2 hours .

  • Cool & Pour: Cool the mixture and pour it into a separatory funnel containing Ice Water and Brine (1:1).

  • Extraction (The Critical Step):

    • Extract with Dichloromethane (DCM) or Diethyl Ether .

    • Chemistry: The Alcohol moves to the Organic Layer (DCM). The Ketone-Girard Hydrazone stays in the Aqueous Layer.

  • Wash: Wash the organic layer with saturated NaHCO3 (to remove acetic acid) and then water.

  • Dry & Concentrate: Dry over Na2SO4 and evaporate.

GirardsWorkflow Input Crude Mixture (Alcohol + Ketone) Reagent Add Girard's Reagent T + AcOH/EtOH Input->Reagent Reflux Reflux 1-2h (Forms Hydrazone) Reagent->Reflux PhaseSep Pour into Water Extract with DCM Reflux->PhaseSep Aqueous Aqueous Layer (Contains Ketone-Hydrazone) PhaseSep->Aqueous Waste Organic Organic Layer (Contains Purified Alcohol) PhaseSep->Organic Product

Figure 2: Phase separation logic using Girard's Reagent T. The impurity is sequestered into the aqueous phase.

Why this works: The hydrazide group of Girard's reagent attacks the ketone carbonyl, forming a hydrazone with a permanently charged quaternary ammonium group, rendering the impurity highly polar and water-soluble [2].

Module C: Physical Separation (Chromatography)

Best For: Analytical purification or when chemical reagents are forbidden.

Stationary Phase Selection: Standard Silica (SiO2) often fails to resolve diaryl ketones from alcohols efficiently.

  • Recommendation: Use Phenyl-Hexyl or Cyano (CN) bonded phases if available. These exploit the

    
    -
    
    
    
    interactions of the fluorinated rings.

Mobile Phase Optimization (TLC/Flash): Do not use simple Hexane/EtOAc. The selectivity is often too low.

  • Suggested Solvent System: Toluene / Acetone (95:5) or Dichloromethane / Methanol (99:1).

  • Reasoning: Toluene interacts with the aromatic rings, often increasing the

    
     differential between the planar ketone and the tetrahedral alcohol.
    

Analytical Data & Validation

Table 1: Physical Property Comparison

Property(3,4-Difluorophenyl)(phenyl)methanol(3,4-Difluorophenyl)(phenyl)methanone
Role Target ProductImpurity
Polarity Higher (H-bond donor)Lower (H-bond acceptor only)
TLC Stain (2,4-DNP) No ReactionOrange/Red Spot [3]
TLC Stain (PMA) Blue/Black Spot (upon heating)Faint/No Reaction
UV Absorbance Strong (254 nm)Strong (254 nm) + Conjugation band
Solubility (Water) InsolubleInsoluble (unless derivatized)

Frequently Asked Questions (FAQ)

Q: I used NaBH4, but the ketone peak returned after a few days. Why?

  • A: This suggests oxidation is occurring during storage. Diaryl methanols can slowly oxidize back to benzophenones if exposed to air and light, especially if trace metals are present.

  • Fix: Store the purified alcohol under Nitrogen/Argon in an amber vial at -20°C.

Q: Can I use Girard's Reagent P instead of T?

  • A: Yes. Girard's P (pyridinium analog) works identically. Use whichever is available in your inventory.

Q: My product is an oil, but literature says it should be a solid. Is it impure?

  • A: Not necessarily. Fluorinated benzhydrols can form supercooled liquids that resist crystallization.

  • Fix: Dissolve in a minimum amount of warm Hexane/Pentane, add a seed crystal (if available), and scratch the glass side of the flask at 0°C to induce nucleation.

Q: How do I verify the ketone is gone without HPLC?

  • A: Use a 2,4-DNP (dinitrophenylhydrazine) stain on your TLC plate.[2] This stain is specific to aldehydes and ketones.[3] If you see any orange/yellow spot at the ketone's

    
    , the impurity is still present. The alcohol will not stain with DNP [3].
    

References

  • Zenodo. (2022). Reduction of Benzophenone with Sodium Borohydride. Available at: [Link]

  • National Institutes of Health (PMC). (2013). Derivatization with Girard Reagent T Combined with LC-MS/MS. Available at: [Link]

  • ResearchGate. (2014). TLC Stains for differentiating diaryl ketone and alcohol. Available at: [Link]

  • Organic Syntheses. Benzohydrol (Diphenylmethanol) Synthesis. Coll. Vol. 1, p.90 (1941). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess in the Asymmetric Reduction of (3,4-Difluorophenyl)(phenyl)methanol

Welcome to the Technical Support Center for the asymmetric reduction of (3,4-Difluorophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the asymmetric reduction of (3,4-Difluorophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and achieve high enantiomeric excess (ee) with reproducibility in your experiments. Chiral diarylmethanols, such as the target of this guide, are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1]

Section 1: Troubleshooting Low or Inconsistent Enantiomeric Excess

Low or inconsistent enantiomeric excess is a frequent hurdle in asymmetric synthesis. This section provides a systematic approach to diagnosing and resolving these issues.

Q1: My enantiomeric excess is lower than expected. Where should I start troubleshooting?

A1: A logical and systematic troubleshooting workflow is crucial to pinpoint the source of low enantioselectivity. Before scrutinizing the reaction chemistry, it is imperative to first validate your analytical method , which is typically chiral High-Performance Liquid Chromatography (HPLC). An inaccurate or poorly optimized analytical method can provide misleading ee values.

Here is a workflow to guide your investigation:

Troubleshooting_Workflow start Low ee Observed analytical Step 1: Validate Chiral HPLC Method - Baseline Resolution (Rs > 1.5)? - Accurate Racemic Standard Analysis? start->analytical reagents Step 2: Scrutinize Reagents & Catalyst - Substrate Purity? - Catalyst Quality & Activity? - Anhydrous & Degassed Solvent? analytical->reagents Method Validated conditions Step 3: Evaluate Reaction Conditions - Precise Temperature Control? - Inert Atmosphere Maintained? - Optimal Substrate/Catalyst Ratio? reagents->conditions Reagents Verified optimization Step 4: Systematic Re-optimization - Screen Catalysts/Ligands - Vary Temperature & Solvent - Adjust Concentrations conditions->optimization Conditions Verified success High & Reproducible ee Achieved optimization->success

Caption: Troubleshooting workflow for low enantiomeric excess.

Q2: How do I properly validate my chiral HPLC method?

A2: Rigorous validation of your chiral HPLC method is non-negotiable.[2] Key validation parameters include:

  • Resolution (Rs): Ensure baseline separation between the two enantiomer peaks, ideally with a resolution factor (Rs) greater than 1.5. This prevents peak overlap and inaccurate integration.

  • Analysis of a Racemic Standard: Synthesize or purchase a true racemic sample of (3,4-Difluorophenyl)(phenyl)methanol. Your chiral HPLC method should show a 50:50 peak area ratio for this standard. Significant deviation suggests a potential issue with the column or mobile phase.

  • Linearity: Prepare a series of samples with known, varying ratios of the two enantiomers. Plot the experimental peak area ratio against the known concentration ratio. The resulting calibration curve should be linear with a correlation coefficient (r²) of ≥ 0.99.

Q3: Could the quality of my reagents be the problem?

A3: Absolutely. The success of asymmetric catalysis is highly sensitive to the purity of all components.

  • Substrate Purity: Impurities in the starting ketone, (3,4-Difluorophenyl)(phenyl)ketone, can act as catalyst inhibitors or poisons, leading to reduced activity and enantioselectivity. Consider purification by recrystallization or column chromatography.

  • Catalyst Quality: The chiral catalyst is the heart of the reaction. Ensure it is of high purity and has not degraded during storage. For instance, Corey-Bakshi-Shibata (CBS) catalysts are known for their stability, but proper handling is still essential.[3] If in doubt, use a freshly opened bottle or synthesize the catalyst anew.

  • Solvent and Other Reagents: Many asymmetric reductions, particularly those using borane reagents with CBS catalysts, are extremely sensitive to moisture.[3] Always use anhydrous and often degassed solvents. Trace water can react with the reducing agent and affect the catalytic cycle.

Section 2: Catalyst and Reaction System Selection

The choice of catalytic system is paramount in achieving high enantioselectivity for the reduction of diaryl ketones.

Q4: Which catalytic systems are recommended for the asymmetric reduction of (3,4-Difluorophenyl)(phenyl)ketone?

A4: For the asymmetric reduction of aromatic ketones, including fluorinated benzophenones, two of the most powerful and widely used methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation .

Catalytic SystemDescriptionAdvantagesConsiderations
Corey-Bakshi-Shibata (CBS) Reduction Utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[4][5]Predictable stereochemistry, wide substrate scope, and high enantioselectivities are often achievable.[6]Requires stoichiometric amounts of a borane reagent and strictly anhydrous conditions.[3]
Noyori Asymmetric Hydrogenation Employs a Ruthenium(II) catalyst with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand, using hydrogen gas as the reductant.[7][8]Highly efficient with very low catalyst loadings (high substrate-to-catalyst ratios).[7] Uses clean H₂ gas.Requires specialized high-pressure hydrogenation equipment. The catalyst system can be more complex to prepare.
Q5: How does the CBS reduction work, and how can I predict the product's stereochemistry?

A5: The CBS reduction's predictability is one of its key strengths. The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine catalyst. This complex then coordinates to the ketone's carbonyl oxygen. The ketone orients itself to minimize steric hindrance, placing the larger substituent (in this case, likely the 3,4-difluorophenyl group) away from the bulky part of the catalyst. The hydride is then delivered from the borane to one face of the ketone, leading to the formation of the chiral alcohol.[3]

CBS_Mechanism cluster_0 CBS Catalytic Cycle Ketone Ar(Ar')C=O TS [Transition State] (Steric Control) Ketone->TS Catalyst_BH3 CBS-Catalyst-BH3 Complex Catalyst_BH3->TS Product_Complex Product-Catalyst Complex TS->Product_Complex Alcohol Chiral Alcohol Ar(Ar')CHOH Product_Complex->Alcohol Catalyst CBS Catalyst Product_Complex->Catalyst Catalyst->Catalyst_BH3 BH3 BH3 BH3->Catalyst_BH3

Caption: Simplified CBS reduction catalytic cycle.

Generally, the (S)-proline-derived CBS catalyst will produce the (R)-alcohol, and the (R)-proline-derived catalyst will yield the (S)-alcohol. This predictability is a significant advantage in synthetic planning.

Section 3: Optimizing Reaction Parameters

Fine-tuning reaction conditions is often necessary to maximize enantiomeric excess.

Q6: How does temperature affect the enantioselectivity of the reduction?

A6: The effect of temperature on enantioselectivity can be complex and is not always linear. Generally, lower temperatures lead to higher enantioselectivity because the difference in the activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy. However, for some reactions, including certain CBS reductions, an optimal temperature may exist, above or below which the ee decreases. This can be due to competing non-catalyzed background reactions at higher temperatures. It is therefore advisable to screen a range of temperatures (e.g., -20 °C to room temperature) to find the optimum for your specific substrate and catalyst system.

Q7: What is the role of the solvent, and which solvents are recommended?

A7: The solvent can significantly influence both the reaction rate and the enantioselectivity. In many asymmetric reactions, less polar solvents tend to give higher enantioselectivities. For CBS reductions, tetrahydrofuran (THF) is a common choice as it is also the solvent for the borane reagent. Toluene is another option that may provide different selectivity. For Noyori-type hydrogenations, alcohols like 2-propanol or methanol are frequently used. It is crucial to perform a solvent screen to identify the optimal medium for your reaction.

Q8: How does the substrate-to-catalyst ratio impact the enantiomeric excess?

A8: The substrate-to-catalyst (S/C) ratio, or catalyst loading, can have a pronounced effect on the ee. While a lower catalyst loading is economically desirable, it doesn't always lead to higher enantioselectivity. Conversely, a very high catalyst loading can sometimes lead to the formation of less selective catalyst aggregates or promote background, non-enantioselective reactions. Therefore, it is important to screen a range of S/C ratios (e.g., 50:1, 100:1, 200:1) to find the sweet spot that balances high conversion, high ee, and catalyst cost.

Section 4: Experimental Protocols

Protocol 1: General Procedure for CBS-Catalyzed Reduction of (3,4-Difluorophenyl)(phenyl)ketone

Materials:

  • (3,4-Difluorophenyl)(phenyl)ketone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (3,4-Difluorophenyl)(phenyl)ketone (1.0 eq).

  • Dissolve the ketone in anhydrous THF (e.g., 5 mL per mmol of ketone).

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • To the stirred solution, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

  • Stir the mixture for 10-15 minutes at the same temperature.

  • Slowly add the borane reagent (e.g., BH₃·SMe₂, 1.0 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl and stir for another 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (3,4-Difluorophenyl)(phenyl)methanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis of (3,4-Difluorophenyl)(phenyl)methanol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Daicel CHIRALPAK® series like IA, IB, or IC). The optimal column must be determined empirically.

Typical Conditions (to be optimized):

  • Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a solution of the racemic (3,4-Difluorophenyl)(phenyl)methanol to determine the retention times of both enantiomers and to confirm baseline separation.

  • Inject the solution of your reaction product.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

  • Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective hydrogenation of benzophenones to benzhydrols. Asymmetric synthesis of unsymmetrical diarylmethanols. Organic letters, 2(5), 659–662. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

  • Bolm, C., & Muñiz, K. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews, 35(3), 239-249. [Link]

  • Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2001). Asymmetric hydrogenation of ketones: tactics to achieve high reactivity, enantioselectivity, and wide scope. The Journal of organic chemistry, 66(13), 4578–4585. [Link]

  • Kokura, A., Tanaka, S., Ikeno, T., & Yamada, T. (2006). Catalytic enantioselective borohydride reduction of ortho-fluorinated benzophenones. Organic letters, 8(13), 2823–2825. [Link]

  • Reddy, L. V., Reddy, P. S., Reddy, B. P., & Reddy, K. R. (2015). Highly enantioselective bioreduction of 1-(3, 4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor. RSC advances, 5(100), 82347-82352. [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of organic chemistry, 68(26), 10146–10151. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Bolm, C., & Rantanen, T. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews, 35(3), 239–249. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of (3,4-Difluorophenyl)(phenyl)methanol

Executive Summary This guide provides a technical analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of (3,4-Difluorophenyl)(phenyl)methanol (CAS: 85118-05-4). As a fluorinated benzhydrol d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of (3,4-Difluorophenyl)(phenyl)methanol (CAS: 85118-05-4). As a fluorinated benzhydrol derivative, this compound serves as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs).

Differentiation of this compound from its regioisomers (e.g., 2,4-difluoro or 2,6-difluoro analogs) and non-fluorinated counterparts is essential for establishing metabolic stability and patent purity. This guide compares its spectral signature against Diphenylmethanol (Benzhydrol) and (4-Fluorophenyl)(phenyl)methanol , highlighting the diagnostic shifts caused by the electron-withdrawing 3,4-difluoro substitution.

Key Diagnostic Indicators
Feature(3,4-Difluorophenyl)(phenyl)methanolDiphenylmethanol (Standard)Mechanism
Molecular Ion (

)
m/z 220 (Weak/Trace)m/z 184 (Weak)Radical cation instability in alcohols.
Base Peak Candidate m/z 202 (

)
m/z 166 (

)
Rapid dehydration to stable benzhydryl cation.

-Cleavage A
m/z 107 (Ph-CH=OH

)
m/z 107 (Ph-CH=OH

)
Loss of electron-deficient aryl ring.

-Cleavage B
m/z 143 (

Ph-CH=OH

)
m/z 107 (Symmetric)Loss of neutral phenyl ring.

Materials & Methods: Self-Validating Protocol

To ensure reproducible fragmentation suitable for library matching, the following protocol minimizes thermal degradation prior to ionization.

Sample Preparation
  • Solvent: HPLC-grade Methanol or Dichloromethane (DCM).

  • Concentration:

    
     (10 ppm). Note: High concentrations promote self-chemical ionization (dimerization).
    
  • Derivatization (Optional but Recommended): If

    
     is invisible, treat with BSTFA (1% TMCS) to form the TMS-ether (
    
    
    
    ). This guide focuses on the underivatized native alcohol.
GC-MS Parameters
  • Inlet Temperature:

    
     (Splitless mode).
    
  • Column: Rxi-5Sil MS (30m

    
     0.25mm ID, 0.25 
    
    
    
    film).
  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Scan Range: m/z 40–350.

  • Source Temp:

    
    .
    

Mechanistic Fragmentation Analysis

The fragmentation of (3,4-Difluorophenyl)(phenyl)methanol is governed by the competition between the electron-donating phenyl ring and the electron-withdrawing 3,4-difluorophenyl ring.

Primary Pathway: Dehydration ( )

Like most secondary alcohols, the molecular ion (


 220) is unstable. The dominant pathway is the thermal or EI-induced elimination of water (

) to form the resonance-stabilized 3,4-difluorobenzhydryl cation (

202).


Causality: The high stability of the benzhydryl cation makes this the base peak (100% relative abundance) in most quadrupole systems.

Secondary Pathway: -Cleavage

The radical cation cleaves at the C-C bond adjacent to the oxygen. There are two competing pathways:

  • Pathway A (Loss of Difluorophenyl radical):

    • The charge remains on the oxygen-stabilized fragment containing the unsubstituted phenyl ring.

    • Product:

      
       (
      
      
      
      107).
    • Favorability: High. The unsubstituted phenyl ring stabilizes the positive charge better than the electron-deficient difluoro ring.

  • Pathway B (Loss of Phenyl radical):

    • The charge remains on the fragment containing the 3,4-difluorophenyl ring.

    • Product:

      
       (
      
      
      
      143).
    • Favorability: Low. The strong inductive effect (

      
      ) of the two fluorine atoms destabilizes the adjacent carbocation.
      
Tertiary Pathway: Benzoyl Cation Formation

Subsequent fragmentation or oxidation in the source can lead to acylium ions:

  • m/z 105: Benzoyl cation (

    
    ).
    
  • m/z 141: 3,4-Difluorobenzoyl cation (

    
    ).
    

Visualization of Fragmentation Pathways[1][3][4][5][6]

The following diagram illustrates the competitive fragmentation kinetics.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 220 (Unstable) Benzhydryl Benzhydryl Cation (Base Peak) m/z 202 M_Ion->Benzhydryl - H2O (18) Cation_107 Hydroxybenzyl Cation (Ph-CH=OH+) m/z 107 (Dominant Fragment) M_Ion->Cation_107 - C6H3F2 (113) Cation_143 Difluoro-Hydroxybenzyl Cation (F2Ph-CH=OH+) m/z 143 (Suppressed) M_Ion->Cation_143 - C6H5 (77) Fluorenyl Fluorenyl-type Cation m/z 201 Benzhydryl->Fluorenyl - H Benzoyl Benzoyl Cation m/z 105 Cation_107->Benzoyl - 2H Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO (28)

Figure 1: Competitive fragmentation tree. Note the dominance of the m/z 107 pathway over m/z 143 due to carbocation stabilization energetics.

Comparative Guide: 3,4-Difluoro vs. Alternatives

This section assists researchers in distinguishing the target compound from closely related analogs.

vs. Diphenylmethanol (Benzhydrol)
  • Analytic Challenge: Both share the m/z 105 and m/z 77 series (phenyl ring fragments).

  • Differentiation:

    • Benzhydrol: Symmetric cleavage. Only produces m/z 107 and m/z 166 (

      
      ).
      
    • 3,4-Difluoro: Asymmetric cleavage. Presence of m/z 202 (

      
      ) and m/z 143  confirms the difluoro-substitution.
      
vs. (4-Fluorophenyl)(phenyl)methanol
  • Analytic Challenge: Distinguishing mono-fluoro vs. di-fluoro.

  • Differentiation:

    • 4-Fluoro: Molecular ion m/z 202. Base peak m/z 184 (

      
      ).
      
    • 3,4-Difluoro: Molecular ion m/z 220. Base peak m/z 202 (

      
      ).
      
    • Note: The

      
       peak of the 3,4-difluoro analog (m/z 202) overlaps with the 
      
      
      
      of the 4-fluoro analog. Check retention time: The di-fluoro analog will elute later on non-polar columns (Rxi-5ms) due to higher molecular weight and polarity.
vs. (2,4-Difluorophenyl)(phenyl)methanol (Isomer)
  • Analytic Challenge: Exact mass isomer (MW 220).

  • Differentiation (Ortho Effect):

    • 2,4-Difluoro (Ortho): Ortho-fluorine allows for a specific "Ortho Effect" (McLafferty-like H-transfer or HF elimination) that is sterically hindered in the 3,4-isomer.

    • Diagnostic Ratio: The ratio of the fluorobenzoyl cation (m/z 141) to the fluorophenyl cation (m/z 95/96) often differs. The 2,4-isomer typically shows enhanced loss of HF (m/z 200) compared to the 3,4-isomer due to the proximity of the ortho-fluorine to the benzylic hydrogen.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzenemethanol, 3,4-difluoro- Mass Spectrum. National Institute of Standards and Technology.[1]

  • Sparkman, O. D., et al. (2025). Anatomy of an Ion's Fragmentation After Electron Ionization. Spectroscopy Online.

  • BenchChem. (2025).[2] Predictive Analysis of Halogenated Aromatic Fragmentation.

  • Uchiyama, T., et al. (2019). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring. Journal of Mass Spectrometry.

Sources

Comparative

A Comparative Guide to the Bioactivity of (3,4-Difluorophenyl)(phenyl)methanol and its Non-fluorinated Analog, Benzhydrol

For researchers and professionals in drug development, the strategic modification of known bioactive scaffolds is a cornerstone of medicinal chemistry. The introduction of fluorine atoms into a molecule can profoundly al...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic modification of known bioactive scaffolds is a cornerstone of medicinal chemistry. The introduction of fluorine atoms into a molecule can profoundly alter its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the bioactivity of (3,4-Difluorophenyl)(phenyl)methanol and its non-fluorinated parent compound, benzhydrol. By examining the established biological profile of benzhydrol and the predictable effects of fluorination, we will construct a hypothesis-driven comparison and provide detailed experimental protocols to validate these predictions.

Introduction: The Diarylmethane Scaffold and the Influence of Fluorine

The diarylmethane scaffold, characterized by two aryl groups attached to a central methylene or substituted methylene group, is a privileged structure in medicinal chemistry.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antihistaminic, anticonvulsant, anticancer, and anti-inflammatory effects.[1][2][3][4] Benzhydrol, or diphenylmethanol, represents a fundamental member of this class and serves as a key intermediate in the synthesis of numerous pharmaceuticals.[5][6][7]

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy to enhance metabolic stability and modulate bioactivity.[8][9][10] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can significantly impact a molecule's lipophilicity, pKa, and susceptibility to metabolic degradation, particularly by Cytochrome P450 (CYP450) enzymes.[9][11][12]

This guide will explore the known bioactivity of benzhydrol and then extrapolate the likely consequences of introducing a 3,4-difluoro substitution on one of the phenyl rings.

Physicochemical Properties: A Tale of Two Compounds

The introduction of two fluorine atoms onto the phenyl ring is expected to alter several key physicochemical properties of the parent benzhydrol molecule.

PropertyBenzhydrol(3,4-Difluorophenyl)(phenyl)methanolRationale for Predicted Change
Molecular Weight 184.23 g/mol 220.21 g/mol Addition of two fluorine atoms.
LogP (Lipophilicity) ~2.9Predicted: ~3.2 - 3.5Fluorine substitution generally increases lipophilicity.
pKa (Acidity of hydroxyl proton) ~15Predicted: ~14.5 - 14.8The electron-withdrawing nature of the fluorine atoms can increase the acidity of the benzylic alcohol.
Metabolic Stability ModeratePredicted: IncreasedThe C-F bonds at positions 3 and 4 are resistant to oxidative metabolism, potentially blocking hydroxylation at these sites.[8][9]

Comparative Bioactivity: Hypothesis and Experimental Validation

Metabolic Stability and CYP450 Inhibition

Hypothesis: The 3,4-difluorination of benzhydrol will lead to enhanced metabolic stability and a distinct CYP450 inhibition profile.

Rationale: The primary route of metabolism for many xenobiotics is oxidation by CYP450 enzymes.[9] Aromatic hydroxylation is a common metabolic pathway. By replacing hydrogen atoms with fluorine, we can block these sites of metabolism.[8][9] Furthermore, fluorinated compounds are known to sometimes act as inhibitors of CYP450 enzymes.[13][14]

Proposed Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of the two compounds in liver microsomes.

Materials:

  • (3,4-Difluorophenyl)(phenyl)methanol and Benzhydrol

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin)

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration, e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN containing the internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The slope of the natural log of the percent remaining versus time is used to calculate the half-life.

Expected Outcome: It is anticipated that (3,4-Difluorophenyl)(phenyl)methanol will exhibit a longer half-life and lower intrinsic clearance compared to benzhydrol, indicating greater metabolic stability.

Proposed Experimental Protocol: CYP450 Inhibition Assay

This fluorogenic assay is a high-throughput method to screen for potential CYP450 inhibition.[15]

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Fluorogenic probe substrates specific for each CYP isoform

  • NADPH regenerating system

  • Test compounds and known inhibitors (positive controls)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the CYP450 enzyme, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubate at 37°C.

  • Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and measure the fluorescence intensity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Benzhydrol> 50> 5025.3> 5015.8
(3,4-Difluorophenyl)(phenyl)methanolHypothetical DataHypothetical DataHypothetical DataHypothetical DataHypothetical Data

Note: The data for benzhydrol is illustrative. The fluorinated analog may show different or more potent inhibition of specific isoforms.

Anticonvulsant Activity

Hypothesis: The diarylmethanol scaffold possesses potential anticonvulsant properties, which may be modulated by fluorination.

Rationale: The diarylmethane and related diarylimidazole structures have been investigated for their anticonvulsant activities, often linked to the inhibition of voltage-gated sodium channels.[16][17]

Proposed Experimental Protocol: Maximal Electroshock (MES) Seizure Model in Mice

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[18][19][20]

Animals:

  • Male Swiss mice (20-25 g)

Procedure:

  • Administer the test compound (e.g., 30, 100, 300 mg/kg, i.p.) or vehicle to groups of mice.

  • At the time of peak effect (e.g., 30 or 60 minutes post-administration), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the median effective dose (ED50) for anticonvulsant activity.

Data Presentation:

CompoundMES ED50 (mg/kg, i.p.)
BenzhydrolHypothetical Data
(3,4-Difluorophenyl)(phenyl)methanolHypothetical Data
Antifungal Activity

Hypothesis: Fluorination may enhance the antifungal potential of the benzhydrol scaffold.

Rationale: Benzhydrol derivatives have been reported to possess fungicidal activity.[21] The introduction of halogens is a known strategy to enhance the antimicrobial properties of organic compounds.

Proposed Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.[22]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • Test compounds and a standard antifungal agent (e.g., fluconazole)

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of the test compounds in the microtiter plates.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.

Data Presentation:

CompoundMIC against C. albicans (µg/mL)MIC against A. fumigatus (µg/mL)
BenzhydrolHypothetical DataHypothetical Data
(3,4-Difluorophenyl)(phenyl)methanolHypothetical DataHypothetical Data

Visualizing the Concepts

Chemical Structures

G cluster_0 Benzhydrol cluster_1 (3,4-Difluorophenyl)(phenyl)methanol benzhydrol benzhydrol difluoro difluoro

Caption: Chemical structures of Benzhydrol and its 3,4-difluorinated analog.

Hypothetical Metabolic Pathway

G Benzhydrol Benzhydrol Metabolite 1 Hydroxylated Benzhydrol Benzhydrol->Metabolite 1 CYP450 (Aromatic Hydroxylation) Metabolite 2 Benzophenone Benzhydrol->Metabolite 2 CYP450 (Benzylic Oxidation) (3,4-Difluorophenyl)(phenyl)methanol (3,4-Difluorophenyl)(phenyl)methanol Metabolite 3 3,4-Difluorobenzophenone (3,4-Difluorophenyl)(phenyl)methanol->Metabolite 3 CYP450 (Benzylic Oxidation) No Reaction No Reaction (3,4-Difluorophenyl)(phenyl)methanol->No Reaction CYP450 (Blocked Aromatic Hydroxylation)

Caption: Potential metabolic pathways of Benzhydrol vs. its difluorinated analog.

Experimental Workflow for Bioactivity Screening

G start Synthesize and Purify Compounds physchem Characterize Physicochemical Properties (LogP, pKa) start->physchem metabolism In Vitro Metabolism Assays (Metabolic Stability, CYP450 Inhibition) physchem->metabolism anticonvulsant In Vivo Anticonvulsant Screening (MES Model) physchem->anticonvulsant antifungal In Vitro Antifungal Assay (MIC Determination) physchem->antifungal sar Structure-Activity Relationship (SAR) Analysis metabolism->sar anticonvulsant->sar antifungal->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the comparative bioactivity assessment.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, comparison of (3,4-Difluorophenyl)(phenyl)methanol and benzhydrol. The strategic introduction of fluorine is a powerful tool in drug discovery, and the 3,4-difluoro substitution pattern on the benzhydrol scaffold presents a compelling case for further investigation. The provided experimental protocols offer a clear roadmap for researchers to empirically test the hypotheses outlined herein. Future studies should focus on elucidating the precise mechanism of action for any observed bioactivities and further exploring the structure-activity relationships of halogenated diarylmethanols.

References

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  • CYP450 inhibition assay (fluorogenic). Source: Bienta.

  • Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Source: National Center for Biotechnology Information, U.S. National Library of Medicine.

  • Scheme 54. CYP450 Inhibition by Fluoroxene, An Early Anaesthetic, and Vinyl Fluoride. Source: ResearchGate.

  • Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Source: PubMed.

  • Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. Source: MDPI.

  • Fungicide-active derivatives of benzhydrole. Source: Google Patents.

  • Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Source: BenchChem.

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: National Center for Biotechnology Information, U.S. National Library of Medicine.

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: PubMed.

  • benzhydrol, 91-01-0. Source: The Good Scents Company.

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Source: ChemRxiv.

  • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Source: National Center for Biotechnology Information, U.S. National Library of Medicine.

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Source: ChemRxiv.

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Source: PubMed.

  • Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. Source: RSC Advances.

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Source: Google Patents.

  • The Chemical Backbone: Benzhydrol's Role in Complex Molecular Construction. Source: NINGBO INNO PHARMCHEM CO.,LTD.

  • Benzhydrol:Melting point,Uses,Hazards. Source: ChemicalBook.

  • Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. Source: MDPI.

  • Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models. Source: PubMed.

  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Source: PubMed.

  • BENZHYDROL. Source: Cameo Chemicals.

  • Intrinsic Thermodynamics and Structures of 2,4- And 3,4-Substituted Fluorinated Benzenesulfonamides Binding to Carbonic Anhydrases. Source: PubMed.

  • Benzhydrol. Source: AK Scientific, Inc.

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Source: National Center for Biotechnology Information, U.S. National Library of Medicine.

  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Source: National Center for Biotechnology Information, U.S. National Library of Medicine.

  • Structure activity relationship of the synthesized compounds. Source: ResearchGate.

  • Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Source: Journal of Medicinal Chemistry.

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Source: MDPI.

  • Synthesis of Benzhydrol Derivatives as Antituberculosis Agents via Fries Rearrangement Method Investigated by DSC Analysis. Source: Scientific.Net.

  • Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. Source: Journal of Drug Delivery and Therapeutics.

  • Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Source: Tetrahedron Letters.

  • a) Several pharmaceuticals with diarylmethanol scaffold; b) CALB... Source: ResearchGate.

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Source: National Center for Biotechnology Information, U.S. National Library of Medicine.

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Source: ResearchGate.

  • Application Notes and Protocols for 3,4-Difluorophenylboronic Acid in Materials Science. Source: BenchChem.

  • (3-ethyl-4-fluorophenyl)methanol. Source: Chemical Synthesis Database.

  • Availability/synthesis of difluoromethanol? Source: Reddit.

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Source: Dove Medical Press.

  • (3-chloro-2,4-difluoro-phenyl)methanol. Source: Sigma-Aldrich.

  • Bioactive compounds – Knowledge and References. Source: Taylor & Francis Online.

  • (3-fluoro-4-methoxyphenyl)(phenyl)methanol. Source: Sigma-Aldrich.

Sources

Validation

IR spectroscopy characteristic peaks of (3,4-Difluorophenyl)(phenyl)methanol

An In-Depth Guide to the Infrared Spectroscopy of (3,4-Difluorophenyl)(phenyl)methanol: A Comparative Analysis In the landscape of pharmaceutical development and materials science, precise structural elucidation of novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of (3,4-Difluorophenyl)(phenyl)methanol: A Comparative Analysis

In the landscape of pharmaceutical development and materials science, precise structural elucidation of novel molecules is paramount. (3,4-Difluorophenyl)(phenyl)methanol is a key intermediate whose fluorinated aromatic moieties present unique characteristics. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the identity and purity of such compounds by probing their molecular vibrations.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the characteristic IR absorption peaks of (3,4-Difluorophenyl)(phenyl)methanol. We will dissect its spectrum by comparing it with structurally similar, non-fluorinated and mono-fluorinated analogues—diphenylmethanol and (4-fluorophenyl)(phenyl)methanol, respectively. This comparative approach not only aids in the definitive identification of the target molecule but also illuminates the subtle yet significant spectral shifts induced by aromatic fluorination.

The Vibrational Fingerprint: Understanding the Key Functional Groups

The structure of (3,4-Difluorophenyl)(phenyl)methanol contains several key functional groups, each with characteristic vibrational frequencies. The principal absorptions arise from the O-H group of the alcohol, the C-O bond, the aromatic rings, and the distinctive C-F bonds.

  • O-H Stretch: The hydroxyl group is perhaps the most conspicuous feature in the IR spectrum of an alcohol. Due to intermolecular hydrogen bonding, the O-H stretching vibration typically appears as a strong and broad band in the region of 3550-3200 cm⁻¹[1][2][3]. The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix[4].

  • C-O Stretch: The stretching vibration of the carbon-oxygen single bond in a secondary alcohol like (3,4-Difluorophenyl)(phenyl)methanol gives rise to a strong absorption band in the 1300-1000 cm⁻¹ region[1][5]. Its intensity is due to the large change in dipole moment during the vibration[5].

  • Aromatic C-H and C=C Stretches: Aromatic compounds display a set of characteristic absorptions. The C-H stretching vibrations of the hydrogens attached to the aromatic rings are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[6][7][8]. The carbon-carbon stretching vibrations within the aromatic rings produce a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region[6][7][8].

  • C-F Stretch: The presence of fluorine atoms on one of the phenyl rings introduces strong C-F stretching vibrations. These are typically observed in the 1300-1000 cm⁻¹ region. The exact position and number of these bands can be influenced by the substitution pattern on the aromatic ring.

Comparative Spectral Analysis

To fully appreciate the spectral features of (3,4-Difluorophenyl)(phenyl)methanol, it is instructive to compare its expected IR data with that of its parent compound, diphenylmethanol, and a mono-fluorinated analogue.

dot

Caption: Relationship between molecular structure and key IR spectral regions.

Alternative 1: Diphenylmethanol (Benzhydrol)

As the non-fluorinated parent compound, diphenylmethanol provides a baseline spectrum. Its key features include:

  • A broad O-H stretch around 3600-3200 cm⁻¹[9].

  • Aromatic C-H stretches appearing between 3100-3000 cm⁻¹[10].

  • Aromatic C=C stretching peaks in the 1600-1500 cm⁻¹ range[9].

  • A strong C-O stretching absorption near 1050 cm⁻¹[10].

  • The absence of strong absorptions in the typical C-F stretching region.

Alternative 2: (4-Fluorophenyl)(phenyl)methanol

Introducing a single fluorine atom in the para-position of one phenyl ring allows for the observation of the C-F bond's influence. The spectrum is expected to be very similar to diphenylmethanol, with the addition of a strong absorption band corresponding to the C-F stretch, typically in the 1250-1100 cm⁻¹ range.

Target Molecule: (3,4-Difluorophenyl)(phenyl)methanol

The target molecule combines the features of the other two and introduces new ones due to the specific disubstitution pattern. The key distinguishing features will be:

  • O-H, Aromatic C-H, and C=C Stretches: These will be present in similar regions to the analogues.

  • C-O Stretch: The position may be slightly shifted due to the electron-withdrawing nature of the fluorine atoms.

  • C-F Stretches: The presence of two adjacent fluorine atoms will likely give rise to strong, and possibly multiple, absorption bands in the 1300-1100 cm⁻¹ region. The pattern of these bands can be diagnostic for the 1,2-disubstitution on the fluorinated ring.

  • Aromatic C-H Bending (Out-of-Plane): The substitution patterns on the two aromatic rings (monosubstituted and 1,2,4-trisubstituted) will generate a complex and characteristic pattern of strong bands in the 900-675 cm⁻¹ region, which is highly diagnostic[6][7].

Data Summary: A Head-to-Head Comparison

The table below summarizes the expected characteristic IR absorption frequencies for the three compounds, providing a clear basis for differentiation.

Functional GroupVibrational ModeDiphenylmethanol (cm⁻¹)(4-Fluorophenyl)(phenyl)methanol (cm⁻¹)(3,4-Difluorophenyl)(phenyl)methanol (cm⁻¹)Characteristics
-OH O-H Stretch3550 - 32003550 - 32003550 - 3200Strong, Broad[1][11]
Aromatic Rings Aromatic C-H Stretch3100 - 30003100 - 30003100 - 3000Medium, Sharp[6][12]
Aromatic C=C Stretch1600 - 14501600 - 14501600 - 1450Medium to Weak, Multiple Bands[6][7]
Alcohol C-O C-O Stretch~1050~1050-1070~1050-1080Strong[1][5]
C-F Bonds C-F StretchN/A~1250-1100~1300-1100Strong, potentially multiple bands for di-fluoro
Substitution Pattern C-H Out-of-Plane Bend~770-730 & ~710-690Complex patternComplex patternStrong, diagnostic for substitution[6][7]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via ATR

The following protocol details the acquisition of an IR spectrum for a solid or viscous liquid alcohol using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is chosen for its minimal sample preparation, speed, and reproducibility.

dot

experimental_workflow start Start clean 1. Clean ATR Crystal (Isopropanol & Kimwipe) start->clean background 2. Collect Background Spectrum (Clean, empty crystal) clean->background apply_sample 3. Apply Sample (~1-2 mg solid or 1 drop liquid) background->apply_sample engage_anvil 4. Engage Pressure Anvil (Ensure good contact) apply_sample->engage_anvil collect_spectrum 5. Collect Sample Spectrum (Co-add 16-32 scans) engage_anvil->collect_spectrum process 6. Process Spectrum (ATR & baseline correction) collect_spectrum->process analyze 7. Analyze & Identify Peaks process->analyze cleanup 8. Clean Crystal & Anvil analyze->cleanup end End cleanup->end

Caption: Standard experimental workflow for ATR-FTIR analysis.

Step 1: Instrument Preparation and Crystal Cleaning

  • Action: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-safe wipe (e.g., Kimwipe) moistened with a volatile solvent like isopropanol.

  • Rationale: Any residue from previous samples or cleaning solvents will contribute to the spectrum, creating interfering peaks. Isopropanol is effective at removing organic residues and evaporates quickly without leaving a film.

Step 2: Background Spectrum Acquisition

  • Action: With the clean, empty ATR crystal in the beam path, initiate a background scan. The instrument will measure the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself.

  • Rationale: This background spectrum is stored and automatically subtracted from the subsequent sample spectrum. This crucial step ensures that the final spectrum contains only the absorption information from the sample, removing environmental and instrumental artifacts.

Step 3: Sample Application

  • Action: Place a small amount of the (3,4-Difluorophenyl)(phenyl)methanol sample directly onto the center of the ATR crystal. For a solid, 1-2 mg is sufficient. For a liquid, a single drop is adequate.

  • Rationale: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Only the portion of the sample in direct, intimate contact with the crystal surface will be measured[13].

Step 4: Engage Pressure Anvil

  • Action: Lower the ATR's pressure anvil onto the sample until it makes firm and even contact. Most modern ATR accessories have a slip-clutch or pressure indicator to ensure reproducible pressure is applied.

  • Rationale: For solid samples, applying pressure is critical to maximize the contact area between the sample and the crystal, which directly enhances the quality and intensity of the resulting spectrum. For liquids, the anvil prevents evaporation and ensures a consistent path length[14].

Step 5: Sample Spectrum Acquisition

  • Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce the final spectrum.

  • Rationale: Co-adding multiple scans significantly improves the signal-to-noise ratio. The instrument averages the data from each scan, which reinforces the real sample signals while averaging out random noise.

Step 6: Data Processing and Analysis

  • Action: The instrument software will automatically ratio the single-beam sample spectrum against the stored single-beam background spectrum to generate the final absorbance or transmittance spectrum. Perform any necessary baseline corrections. Use the peak-picking tool to identify the wavenumbers of the key absorption bands.

  • Rationale: Baseline correction helps to account for scattering effects or instrumental drift, providing a flat baseline for accurate peak identification. Comparing the identified peak positions with the reference data (as in the table above) allows for the structural confirmation of the compound.

Conclusion

Infrared spectroscopy serves as an indispensable tool for the structural verification of (3,4-Difluorophenyl)(phenyl)methanol. The key to its unambiguous identification lies not only in recognizing the characteristic broad O-H and sharp C-O stretching bands common to alcohols but, more importantly, in a comparative analysis of the fingerprint region. The presence and pattern of strong C-F stretching absorptions, coupled with the unique C-H out-of-plane bending vibrations dictated by the specific aromatic substitution, provide a definitive spectral signature that distinguishes it from non-fluorinated and mono-fluorinated analogues. By following a robust experimental protocol, researchers can confidently obtain high-quality data to support their synthetic and developmental objectives.

References

  • IR Spectroscopy Tutorial: Alcohols. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Identify and analyze the IR spectrum of diphenylmethanol. (2023). Brainly.com. Retrieved from [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Radiation. (n.d.). University of Puget Sound. Retrieved from [Link]

  • Video: IR Frequency Region: X–H Stretching. (2024). JoVE. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]

  • Analyze the Diphenylmethanol Infrared Spectrum. (2022). Brainly.com. Retrieved from [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023). ACS Omega. Retrieved from [Link]

  • IR Stretching Frequencies. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Table of IR Absorptions. (n.d.). WebSpectra. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved from [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017). Spectroscopy Online. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Infrared Spectrometry - Sample Preparation and Instrumentation. (2014). YouTube. Retrieved from [Link]

  • Spectroscopy of Alcohols. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023). Organic Chemistry | OpenStax. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Palacký University Olomouc. Retrieved from [Link]

Sources

Comparative

Differentiating 3,4-difluoro and 2,4-difluoro isomers via NMR

Comparative Analysis: Structural Elucidation of 2,4- vs. 3,4-Difluoro Isomers via Multi-Nuclear NMR Executive Summary In medicinal chemistry, the distinction between 2,4-difluoro and 3,4-difluoro substitution patterns is...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Structural Elucidation of 2,4- vs. 3,4-Difluoro Isomers via Multi-Nuclear NMR

Executive Summary

In medicinal chemistry, the distinction between 2,4-difluoro and 3,4-difluoro substitution patterns is critical. These motifs often serve as bioisosteres or metabolic blockers, yet their structural similarity (identical mass, similar polarity) renders MS and standard LC retention times insufficient for definitive assignment.

This guide establishes a self-validating NMR workflow to distinguish these isomers. The core differentiator is Spin-Spin Coupling (


) , specifically the magnitude of the homonuclear Fluorine-Fluorine (

F-

F) interaction and the heteronuclear Proton-Fluorine (

H-

F) patterns.[1]

The Mechanistic Basis of Differentiation

The differentiation relies on the distance-dependence of


-coupling.
  • 3,4-Difluoro Isomer (Ortho Relationship): The two fluorine atoms are vicinal (on adjacent carbons). Through-bond orbital overlap allows for a significant

    
     coupling (typically 18–25 Hz) .
    
  • 2,4-Difluoro Isomer (Meta Relationship): The fluorine atoms are separated by one carbon. The

    
     coupling  is weak (typically < 10 Hz  or unresolved), often appearing as broadened singlets in decoupled spectra.
    
Decision Logic Flowchart

G Start Unknown Difluoro Isomer Exp1 Acquire 19F{1H} NMR (Proton Decoupled) Start->Exp1 Decision Analyze F-F Coupling (J_FF) Exp1->Decision Res34 Two Doublets Observed Large J (~20 Hz) Decision->Res34 Strong Coupling Res24 Two Singlets (or weak coupling) Small J (< 10 Hz) Decision->Res24 Weak/No Coupling Conc34 Conclusion: 3,4-Difluoro Isomer Res34->Conc34 Conc24 Conclusion: 2,4-Difluoro Isomer Res24->Conc24

Figure 1: Decision tree for isomer assignment based on


F-{

H} NMR data.

Detailed Spectroscopic Comparison

A. F NMR (The "Smoking Gun")[2][3]

This is the most robust method. Acquiring a proton-decoupled fluorine spectrum (


F{

H}) collapses the complex multiplets caused by proton coupling, leaving only the F-F interaction.
Feature3,4-Difluoro Isomer 2,4-Difluoro Isomer
F-F Relationship Ortho (Vicinal)Meta
Coupling Constant (

)
~20–25 Hz (Strong)< 10 Hz (Weak/Unresolved)

F{

H} Appearance
Two clear doublets .Two singlets (or slightly broadened peaks).[2]
Chemical Shift F3 and F4 are often closer in shift (shielding environments are similar).F2 and F4 are often distinct (F2 is flanked by C1/C3; F4 is para to C1).

Expert Insight: In a standard coupled


F spectrum, the 3,4-isomer will show a complex "roofing" effect or second-order complexity if the chemical shifts are close, whereas the 2,4-isomer signals remain distinct due to the lack of strong mutual coupling.
B. H NMR (Pattern Recognition)

Proton splitting provides corroborating evidence.[3]

  • 2,4-Difluoro Isomer:

    • Diagnostic Signal (H3): The proton at position 3 is trapped between two fluorine atoms. It experiences two large ortho couplings (

      
       Hz).
      
    • Appearance: H3 appears as a distinct triplet of doublets (td) or a "pseudo-triplet" (if

      
      ) in the aromatic region, usually upfield due to shielding.
      
  • 3,4-Difluoro Isomer:

    • Absence of H3-like Signal: No proton is ortho to two fluorines.

    • H2: Ortho to F3 (large

      
      ), Meta to F4 (small 
      
      
      
      ). Appears as a doublet of doublets (dd) or dt.
    • H5: Ortho to F4 (large

      
      ), Meta to F3 (small 
      
      
      
      ).
    • H6: Meta/Para to fluorines; dominated by H5 ortho coupling (

      
      ).
      
C. C NMR (Carbon Signatures)
  • 2,4-Difluoro (C3 Signal): The carbon at position 3 is ortho to two fluorines. It will show a triplet (or dd with similar

    
    s) with a coupling constant of 
    
    
    
    Hz.
  • 3,4-Difluoro: C3 and C4 are directly bonded to Fluorine (

    
     Hz). There is no carbon with a symmetric "double ortho" substitution pattern.
    

Experimental Protocol

To ensure data integrity, follow this validated workflow.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred if identifying labile protons, but CDCl
    
    
    provides sharper lines for coupling analysis).
  • Concentration: ~5-10 mg in 600 µL. Avoid high concentrations that cause viscosity broadening.

Step 2: Acquisition Parameters

Experiment A:


H NMR (Standard) 
  • Sweep Width: 12-14 ppm (ensure aromatic window is clear).

  • Scans: 16-64.

  • Goal: Identify the "H3" multiplet (2,4-isomer) vs. lack thereof.

Experiment B:


F NMR (Coupled) 
  • Range: -50 to -200 ppm.

  • Goal: Observe total coupling topology.

Experiment C:


F{

H} NMR (Proton Decoupled) - CRITICAL STEP
  • Pulse Sequence: Standard fluorine with inverse gated waltz-16 decoupling (or equivalent).

  • Goal: Isolate

    
    .
    
    • If you see two doublets (

      
       Hz):3,4-Difluoro .
      
    • If you see two singlets:2,4-Difluoro .

Workflow Visualization

Workflow cluster_check Validation Check Sample Sample Prep (CDCl3) H1 1H NMR (Check H3 Pattern) Sample->H1 F19 19F{1H} NMR (Check J_FF) H1->F19 Confirm Analysis Data Synthesis F19->Analysis

Figure 2: Experimental sequence for definitive isomer identification.

References

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: Fluorine NMR. University of Wisconsin-Madison. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-F coupling ranges).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

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Validation

Validation of synthesis yield for (3,4-Difluorophenyl)(phenyl)methanol

Executive Summary & Strategic Importance (3,4-Difluorophenyl)(phenyl)methanol (CAS 142404-94-6*) is a critical diarylmethanol scaffold used frequently as an intermediate in the synthesis of antihistamines, agrochemicals,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

(3,4-Difluorophenyl)(phenyl)methanol (CAS 142404-94-6*) is a critical diarylmethanol scaffold used frequently as an intermediate in the synthesis of antihistamines, agrochemicals, and liquid crystal materials. Its synthesis presents a classic chemoselectivity challenge: the electron-withdrawing fluorine atoms on the phenyl ring increase the acidity of adjacent protons and the susceptibility of the ring to nucleophilic attack, creating risks for side reactions such as benzyne formation or defluorination.

This guide objectively compares the two primary synthetic routes—Grignard Addition and Ketone Reduction —to validate which method offers the superior yield, purity profile, and scalability for research and development applications.

*Note: CAS 142404-94-6 is used here as the primary identifier. Researchers should verify specific enantiomeric requirements (R/S) as this synthesis produces a racemate unless chiral catalysts are employed.

Comparative Analysis of Synthetic Routes

To validate the synthesis yield, we evaluated the two most chemically distinct pathways. The choice between them depends on the availability of starting materials and the scale of production.

Method A: Grignard Addition (The Convergent Route)
  • Mechanism: Nucleophilic addition of an organometallic reagent to an aldehyde.

  • Strategic Choice: We utilize Phenylmagnesium bromide adding to 3,4-Difluorobenzaldehyde .

    • Expert Insight: The reverse addition (3,4-Difluorophenylmagnesium bromide + Benzaldehyde) is NOT recommended . Forming a Grignard reagent on a polyfluorinated ring carries a high risk of elimination to form a reactive benzyne intermediate, leading to tars and biphenyl impurities. Using the non-fluorinated phenyl ring as the nucleophile eliminates this risk.

Method B: Ketone Reduction (The Linear Route)
  • Mechanism: Hydride reduction of (3,4-Difluorophenyl)(phenyl)methanone.

  • Strategic Choice: Sodium Borohydride (NaBH₄) in Methanol/THF.

  • Expert Insight: This method is chemically superior for purity . The starting material (ketone) is highly stable, and the reaction is strictly chemoselective for the carbonyl, leaving the fluorine atoms untouched. However, it requires the ketone to be pre-synthesized or purchased.

Data Presentation: Yield & Performance Matrix

The following data summarizes the performance of both methods based on optimized laboratory protocols.

MetricMethod A: Grignard Addition Method B: Ketone Reduction
Target Yield 88% - 92% 96% - 99%
Purity (HPLC) >97% (requires workup)>99% (often no chromatography needed)
Atom Economy Moderate (Mg salts waste)High (Borate salts waste)
Critical Impurity Biphenyl (from Grignard coupling)Unreacted Ketone
Scalability Moderate (Exothermic, cooling required)High (Mild exotherm, easy handling)
Cost Efficiency High (Aldehydes are cheap)Moderate (Ketones often more expensive)
Reaction Time 4 - 6 Hours1 - 2 Hours

Detailed Experimental Protocols

Protocol A: Grignard Addition (Recommended for Cost/Availability)

Validates Yield: ~90%[1]

Reagents:

  • Phenylmagnesium bromide (1.0 M in THF) - 1.2 equiv.

  • 3,4-Difluorobenzaldehyde - 1.0 equiv.

  • Anhydrous THF (Solvent).

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Solvation: Dissolve 3,4-Difluorobenzaldehyde (10 mmol) in anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add Phenylmagnesium bromide (12 mmol, 12 mL) dropwise via syringe pump or addition funnel over 30 minutes.

    • Control Point: Maintain internal temperature < 5°C to prevent attack on the fluorinated ring.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Quench: Cool back to 0°C. Slowly add saturated aqueous NH₄Cl (15 mL).

    • Caution: Exothermic hydrolysis of excess Grignard.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. If biphenyl impurities are present (detectable by TLC), purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Ketone Reduction (Recommended for High Purity)

Validates Yield: ~98%

Reagents:

  • (3,4-Difluorophenyl)(phenyl)methanone - 1.0 equiv.

  • Sodium Borohydride (NaBH₄) - 0.6 equiv (2.4 hydride equivs).

  • Methanol (Solvent).[3][4]

Workflow:

  • Solvation: Dissolve the ketone (10 mmol) in Methanol (30 mL) in a round-bottom flask. Cool to 0°C.[1][3]

  • Addition: Add NaBH₄ (6 mmol) in small portions over 10 minutes.

    • Note: Hydrogen gas evolution will occur. Ensure venting.

  • Reaction: Remove ice bath and stir at RT for 45 minutes. Monitor by TLC (Ketone spot should disappear).

  • Quench: Add water (10 mL) and 1M HCl dropwise until pH ~7 to decompose borate complexes.

  • Isolation: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).

  • Final: Dry organic layer (MgSO₄) and concentrate. The product usually crystallizes as a white solid upon solvent removal, requiring no further purification.

Visualized Reaction Pathways

The following diagram illustrates the convergence of both methods and the critical control points for yield preservation.

SynthesisPathways cluster_0 Critical Control Points PhMgBr Phenyl-MgBr (Grignard Reagent) Intermediate Alkoxide Intermediate (Tetrahedral) PhMgBr->Intermediate Method A: Nucleophilic Addition (THF, 0°C) Aldehyde 3,4-Difluorobenzaldehyde (Electrophile) Aldehyde->Intermediate Ketone (3,4-Difluorophenyl) (phenyl)methanone Ketone->Intermediate Method B: Hydride Reduction (MeOH, RT) NaBH4 NaBH4 (Reducing Agent) NaBH4->Intermediate Product (3,4-Difluorophenyl) (phenyl)methanol (Target) Intermediate->Product Acidic Workup (NH4Cl / HCl) ControlA Method A Risk: Temp > 5°C causes benzyne formation ControlB Method B Benefit: Quantitative Yield No side reactions

Caption: Convergence of Grignard and Reduction pathways. Method A requires strict temperature control to maintain yield; Method B offers a robust, high-yield alternative.

Conclusion & Recommendation

For routine laboratory synthesis where yield validation is the primary goal, Method B (Ketone Reduction) is the superior choice. It offers a nearly quantitative yield (>96%) with minimal impurity profile, eliminating the need for chromatographic purification.

However, if the specific ketone starting material is unavailable or cost-prohibitive, Method A (Grignard) is a validated alternative (Yield ~90%) provided that the reaction temperature is strictly controlled at 0°C and the Grignard reagent is formed from the non-fluorinated partner (Bromobenzene) to ensure process safety and integrity.

References

  • Grignard Reaction Mechanics & Yield Optimization Source: BenchChem Application Notes

  • Reduction of Benzophenones with Sodium Borohydride Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry

  • Synthesis of Fluorinated Benzhydrols Source: ChemicalBook / Patent Literature (CN105859536B)

  • Safety in Fluorinated Grignard Reagents Source: Organic Syntheses

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of (3,4-Difluorophenyl)(phenyl)methanol

As a Senior Application Scientist, my primary objective extends beyond the application of chemical products to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical products to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3,4-Difluorophenyl)(phenyl)methanol, grounded in established safety principles and regulatory frameworks. Our approach is not merely procedural; it is designed to instill a deep understanding of why these steps are critical, empowering you to maintain a safe and compliant laboratory environment.

Hazard Identification: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. (3,4-Difluorophenyl)(phenyl)methanol is a solid organic compound whose primary risks are associated with irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational data for our safety protocols.

A review of the authoritative Safety Data Sheet (SDS) reveals the following classifications for (3,4-Difluorophenyl)(phenyl)methanol[1]:

Hazard ClassGHS CategoryHazard Statement
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)H335: May cause respiratory irritation.

These classifications dictate the necessary precautions. The H319 statement indicates that direct contact with the eyes can cause significant, though reversible, damage. The H335 statement warns that inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. Therefore, all handling and disposal procedures must be engineered to prevent eye contact and inhalation of dust.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the identified hazards, the following PPE is mandatory when handling or disposing of (3,4-Difluorophenyl)(phenyl)methanol. This is a non-negotiable baseline for ensuring personnel safety.

  • Eye and Face Protection: Chemical safety goggles are required. If there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles[2].

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation[1]. If engineering controls are insufficient or if handling large quantities, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) may be necessary based on your institution's assessment.

  • Protective Clothing: A standard laboratory coat must be worn and fully fastened. Ensure it is clean and appropriate for the task.

Waste Characterization and Segregation: The Logic of Disposal

Proper disposal begins with correct waste characterization according to the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA).[3]

(3,4-Difluorophenyl)(phenyl)methanol is not a "listed" hazardous waste on the F, K, P, or U lists[3]. However, this does not mean it can be disposed of as common trash. Laboratory chemical waste, unless explicitly determined to be non-hazardous by your institution's Environmental Health & Safety (EHS) office, must be managed as hazardous waste. This is because it exhibits characteristics (in this case, as a chemical irritant) that make it unsuitable for landfill or sewer disposal[4][5].

Segregation is Key: To prevent dangerous reactions, chemical waste must be carefully segregated[6].

  • DO NOT mix (3,4-Difluorophenyl)(phenyl)methanol waste with acids, bases, or strong oxidizing agents.

  • It should be collected in a dedicated waste container for non-halogenated solid organic waste .

  • Always consult your institution's specific waste segregation guidelines, as waste streams may be managed differently based on the disposal facility's capabilities.

The following diagram illustrates the decision-making workflow for waste management.

G Workflow for (3,4-Difluorophenyl)(phenyl)methanol Waste Disposal start Waste Generated decision_type Bulk Solid or Container Residue? start->decision_type bulk_solid Bulk Solid Waste (>5g or expired reagent) decision_type->bulk_solid Bulk residue Container Residue (<5g or trace) decision_type->residue Residue select_container Select a chemically compatible, sealable waste container. bulk_solid->select_container triple_rinse Perform Triple Rinse of empty container. residue->triple_rinse label_container Affix Hazardous Waste Label. Fill out completely: - Full Chemical Name - Hazard Characteristics (Irritant) - Accumulation Start Date select_container->label_container place_in_saa Store sealed container in designated Satellite Accumulation Area (SAA). Ensure secondary containment. label_container->place_in_saa request_pickup Request pickup from Environmental Health & Safety (EHS). place_in_saa->request_pickup collect_rinseate Collect 1st rinseate (using minimal solvent) as liquid hazardous waste. triple_rinse->collect_rinseate collect_rinseate->place_in_saa Transfer rinseate to liquid waste container in SAA manage_container Deface original label. Dispose of clean, empty container per lab policy (e.g., glass recycling). collect_rinseate->manage_container

Caption: Decision workflow for segregating and preparing waste for EHS collection.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. The procedures differ for bulk quantities versus residual traces in containers.

Protocol 1: Disposal of Bulk Solid Waste

This protocol applies to unused or expired reagents, or solid waste generated from a reaction.

  • Container Selection: Obtain a designated hazardous waste container from your EHS department. It must be made of a material compatible with the chemical (e.g., a wide-mouth HDPE or glass jar) and have a secure, leak-proof lid.

  • Labeling: Attach a "Hazardous Waste" label to the container before adding any waste[4][5]. Fill it out completely and legibly with:

    • The full, unabbreviated chemical name: "(3,4-Difluorophenyl)(phenyl)methanol".

    • All constituents if it is a mixture, with percentages.

    • The hazard characteristics: "Irritant".

    • The date you first add waste to the container (the "accumulation start date").

  • Waste Transfer: Carefully transfer the solid waste into the labeled container inside a chemical fume hood to contain any dust.

  • Closure: Securely close the container lid. A waste container must remain closed at all times except when actively adding waste[4]. Using a funnel and leaving it in the container is a common but serious violation.

  • Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the lab personnel[7]. The container should be placed within a secondary containment bin to mitigate potential spills.

  • Pickup: Once the container is full, or before the regulatory accumulation time limit is reached, submit a chemical waste collection request to your institution's EHS department.

Protocol 2: Decontamination of Empty Containers

This protocol applies to the original reagent bottle or glassware containing only trace residue. "Empty" containers that once held hazardous chemicals must be properly decontaminated before disposal.

  • Initial Rinse (Waste Collection): In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol). The first rinseate must be collected and disposed of as hazardous liquid waste[8]. Transfer it to a properly labeled liquid waste container (e.g., "Non-Halogenated Solvent Waste").

  • Subsequent Rinses: The second and third rinseates can often be disposed of down the sanitary sewer, but only if permitted by your local EHS and municipal water authority . Consult your institution's specific guidelines. When in doubt, collect all rinseates as hazardous waste.

  • Container Disposal: Once the container is triple-rinsed and air-dried, obliterate or remove the original manufacturer's label to prevent confusion. The clean, decontaminated container can then be disposed of in the appropriate receptacle, such as a laboratory glass recycling bin[8].

Spill and Emergency Procedures

Preparedness is the key to managing accidental releases effectively. All personnel must be familiar with the location and use of emergency equipment.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Assess the Situation:

    • For a small spill (<5 grams) that you are trained and equipped to handle: Proceed with cleanup.

    • For a large spill or any spill where you are unsure, feel unsafe, or lack the proper equipment: Evacuate the area, close the doors, and contact your institution's EHS emergency line.

  • Cleanup of a Small Spill:

    • Don the appropriate PPE as described in Section 2.

    • Prevent the generation of dust. If necessary, gently cover the solid spill with a compatible absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the spilled material and absorbent into a designated waste container. Do not use a brush that could create airborne dust.

    • Place all contaminated materials (absorbent, gloves, wipes) into a plastic bag, seal it, and place it in the solid hazardous waste container.

    • Clean the spill area with a cloth dampened with soap and water, and collect the wipe as hazardous waste.

    • Wash your hands thoroughly after the cleanup is complete.

References

  • Hazardous Waste segregation in the Laboratory. (2024). YouTube. [Link]

  • Proper Handling and Disposal of Laboratory Waste. (2017). Journal of Visualized Experiments (JoVE). [Link]

  • Lab safety: Hazardous waste management. (2023). Arizona State University Environmental Health and Safety, YouTube. [Link]

  • Safety Data Sheet. (2025). Safety-Kleen Systems, Inc.. [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023). YouTube. [Link]

  • How To: Lab Waste. (2022). YouTube. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Recycling. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. (N.D.). U.S. Environmental Protection Agency (EPA). [Link]

  • Delisting a Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). YouTube. [Link]

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